Sotuletinib hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H23ClN4O3S |
|---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
4-[[2-[[(1R,2R)-2-hydroxycyclohexyl]amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H22N4O3S.ClH/c1-21-19(26)16-10-13(8-9-22-16)27-12-6-7-15-18(11-12)28-20(24-15)23-14-4-2-3-5-17(14)25;/h6-11,14,17,25H,2-5H2,1H3,(H,21,26)(H,23,24);1H/t14-,17-;/m1./s1 |
InChI Key |
IHWOVMRZEIHNGY-SATBOSKTSA-N |
Isomeric SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)N[C@@H]4CCCC[C@H]4O.Cl |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Sotuletinib Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sotuletinib hydrochloride (BLZ945) is a potent and highly selective, orally bioavailable, and brain-penetrant small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical component in the regulation of macrophage and microglia survival, proliferation, and differentiation. This technical guide elucidates the core mechanism of action of sotuletinib, detailing its molecular interactions, downstream signaling effects, and the experimental evidence that underpins our understanding of its function. By targeting CSF-1R, sotuletinib modulates the tumor microenvironment, reducing the population of tumor-associated macrophages (TAMs) and reprogramming the immune landscape to favor anti-tumor activity. This document provides a comprehensive overview for researchers and drug development professionals engaged in oncology and neuroinflammatory disease.
Introduction
This compound is a targeted therapeutic agent that has been investigated for its potential in treating various solid tumors and amyotrophic lateral sclerosis (ALS).[1][2][3] Its primary mechanism revolves around the specific inhibition of CSF-1R, a receptor tyrosine kinase.[4][5][6][7] Overexpression of CSF-1R and its ligand, CSF-1, is a common feature in the tumor microenvironment, where it promotes the recruitment, differentiation, and pro-tumoral polarization of TAMs. These TAMs contribute to an immunosuppressive environment, fostering tumor growth, angiogenesis, and metastasis. Sotuletinib's ability to selectively block this signaling pathway represents a promising strategy to counteract these effects.
Core Mechanism of Action: CSF-1R Inhibition
Sotuletinib exerts its therapeutic effects through the potent and selective inhibition of CSF-1R (also known as c-Fms).[4][5][6][7]
Molecular Interaction and Potency
Sotuletinib binds to the ATP-binding pocket of the CSF-1R kinase domain, preventing its autophosphorylation and subsequent activation. This direct inhibition is characterized by a high degree of potency and selectivity.
Table 1: In Vitro Potency and Selectivity of Sotuletinib
| Target | Assay Type | Metric | Value | Reference |
| CSF-1R (c-Fms) | Cell-free kinase assay | IC50 | 1 nM | [4][5][6][7][8] |
| Bone Marrow-Derived Macrophages (BMDMs) | CSF-1-dependent proliferation | EC50 | 67 nM | [4][5][6][7] |
| Closest Receptor Tyrosine Kinase Homologs | Not specified | Selectivity | >1000-fold | [4][5][6][7] |
Signaling Pathway
The binding of CSF-1 to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, activating downstream pathways crucial for macrophage survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways. Sotuletinib's inhibition of CSF-1R phosphorylation effectively blocks these downstream signals.
Caption: Sotuletinib inhibits the CSF-1R signaling pathway.
Cellular and In Vivo Effects
The inhibition of CSF-1R by sotuletinib translates into significant effects on macrophage populations and the tumor microenvironment.
Depletion and Reprogramming of Tumor-Associated Macrophages (TAMs)
Preclinical studies have demonstrated that sotuletinib treatment leads to a marked reduction in the number of TAMs within the tumor stroma.[1][4][9] This depletion of a key immunosuppressive cell population is a primary driver of its anti-tumor activity. Furthermore, the remaining TAMs may be reprogrammed towards a more anti-tumor (M1-like) phenotype.
Enhancement of Anti-Tumor Immunity
By reducing the immunosuppressive influence of TAMs, sotuletinib facilitates the recruitment and activation of cytotoxic T lymphocytes. An increase in the number of infiltrating CD8+ T cells has been observed in cervical and breast carcinoma models following sotuletinib administration.[1][9]
Caption: Sotuletinib's impact on the tumor microenvironment.
In Vivo Efficacy
In various preclinical cancer models, sotuletinib has demonstrated significant anti-tumor activity:
-
Glioma: In glioma-bearing mice, sotuletinib treatment blocked tumor progression and significantly improved survival.[5][6]
-
Mammary Carcinogenesis: Sotuletinib decreased the growth of malignant cells in the MMTV-PyMT mouse model.[1][5][9]
-
Cervical Carcinogenesis: It prevented tumor progression in the K14-HPV-16 transgenic model.[1][5][9]
Importantly, sotuletinib has been shown to have no direct effects on the proliferation of glioma cells that are negative for CSF-1R, highlighting its targeted effect on macrophages.[4]
Experimental Protocols
In Vitro Kinase Assays (for Selectivity Profiling)
A Homogeneous Time Resolved Fluorescence (HTRF) method was utilized to determine the inhibitory activity of sotuletinib against TrkA and TrkC, while a caliper microfluidic method was used for TrkB.[6]
HTRF Assay Protocol (TrkA and TrkC): [6]
-
Prepare reaction mixtures containing 1 µM peptide substrate, 1 µM ATP, and either 1.8 nM TrkA or 34 nM TrkC in reaction buffer (50 mM HEPES pH 7.1, 10 mM MgCl2, 2 mM MnCl2, 0.01% BSA, 2.5 mM DTT, and 0.1 mM Na3VO4).
-
Add sotuletinib at various concentrations (e.g., 12-point dilution series from 50 µM to 0.000282 µM) to the reaction mixture in a 384-well plate. The final DMSO concentration should be 0.5%.
-
Incubate the reactions at room temperature for 60 minutes.
-
Quench the reactions by adding 5 µL of 0.2 mM EDTA.
-
Add 5 µL of detection reagents (2.5 ng PT66K and 0.05 µg SAXL per well).
-
Incubate at room temperature for 1 hour.
-
Read the plate using an EnVision reader to determine the IC50 values.
Caliper Microfluidic Assay Protocol (TrkB): [6]
-
Prepare reaction mixtures containing 1 µM peptide substrate, 10 µM ATP, and 2 nM TrkB in a reaction buffer (100 mM HEPES, pH 7.5, 5 mM MgCl2, 0.01% Triton X-100, 0.1% BSA, 1 mM DTT, 10 µM Na3VO4, and 10 µM Beta-Glycerophosphate).
-
Add sotuletinib at various concentrations.
-
Incubate the reactions at room temperature for 3 hours.
-
Determine the product formation using a Caliper EZ-reader.
Caption: Generalized workflow for in vitro kinase inhibition assays.
Preclinical In Vivo Study: Investigation of Liver Enzyme Elevation
A study in rats investigated the mechanism behind sotuletinib-induced liver enzyme elevation.[10]
Experimental Design: [10]
-
Rats were treated with sotuletinib (150 mg/kg/day).
-
A control group received a vehicle.
-
A subset of treated animals underwent compound withdrawal after 16 days.
-
To assess clearance, recombinant his-tagged ALT1 was injected into sotuletinib-pretreated and control rats.
-
Liver tissue was analyzed via immunohistochemistry for CD68+ Kupffer cells.
Key Findings: [10]
-
Sotuletinib treatment led to a significant reduction in the number of Kupffer cells in the liver.
-
The elimination rate of exogenous ALT1 was significantly lower in sotuletinib-treated animals, indicating delayed clearance.
-
This suggests that the observed elevation in liver enzymes is due to reduced clearance by Kupffer cells rather than direct hepatotoxicity.
Clinical Development and Future Directions
Sotuletinib has been evaluated in Phase I/II clinical trials for solid tumors, both as a monotherapy and in combination with other agents.[1][11] It has also been investigated in a Phase II trial for amyotrophic lateral sclerosis (ALS), which was subsequently terminated based on a benefit-risk assessment.[12]
The development of sotuletinib highlights the therapeutic potential of targeting the CSF-1/CSF-1R axis. Future research will likely focus on identifying patient populations most likely to respond to this therapeutic strategy and exploring novel combination therapies to further enhance its anti-tumor efficacy.
Conclusion
This compound is a potent and selective CSF-1R inhibitor that functions by depleting and reprogramming tumor-associated macrophages. This leads to a modulation of the tumor microenvironment, fostering an anti-tumor immune response. Its well-defined mechanism of action, supported by extensive preclinical data, establishes it as a valuable tool for cancer research and a potential therapeutic agent in oncology. Further clinical investigation is necessary to fully realize its therapeutic potential.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Sotuletinib - Celgene Corporation/Novartis - AdisInsight [adisinsight.springer.com]
- 3. Sotuletinib - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. sotuletinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Pipeline Moves: Novartis terminates Phase II ALS trial after benefit-risk worry [clinicaltrialsarena.com]
Sotuletinib Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sotuletinib hydrochloride, also known as BLZ945 hydrochloride, is a potent, selective, and brain-penetrant inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and neuroinflammation.
Chemical Structure and Properties
This compound is a small molecule inhibitor belonging to the benzothiazole class of compounds. Its chemical identity and key properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-[[2-[[(1R,2R)-2-hydroxycyclohexyl]amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide;hydrochloride[2] |
| Synonyms | BLZ945 hydrochloride, Sotuletinib HCl[2] |
| CAS Number | 2222138-31-8[2] |
| Molecular Formula | C₂₀H₂₃ClN₄O₃S[2] |
| Molecular Weight | 434.9 g/mol [2] |
| InChI Key | IHWOVMRZEIHNGY-SATBOSKTSA-N[2] |
| SMILES | CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)N[C@@H]4CCCC[C@H]4O.Cl[2] |
Physicochemical Properties
| Property | Value |
| Appearance | Solid |
| Solubility | H₂O: 100 mg/mL (229.92 mM; requires sonication) DMSO: 100 mg/mL (229.92 mM; requires sonication)[1] |
| Melting Point | Data not available in cited sources. |
| pKa | Data not available in cited sources. |
| Storage | Store at -20°C for the solid form.[1] |
Mechanism of Action: CSF-1R Inhibition
This compound exerts its therapeutic effects by selectively inhibiting the colony-stimulating factor 1 receptor (CSF-1R), a receptor tyrosine kinase.
The CSF-1/CSF-1R Signaling Pathway
The CSF-1/CSF-1R signaling axis is crucial for the survival, proliferation, and differentiation of monocytes, macrophages, and other myeloid-lineage cells. In the tumor microenvironment (TME), cancer cells often secrete CSF-1, which binds to CSF-1R on tumor-associated macrophages (TAMs). This activation leads to the dimerization of CSF-1R, autophosphorylation of its intracellular kinase domain, and the initiation of downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways. These pathways promote the pro-tumoral M2 phenotype of TAMs, which contributes to immunosuppression, angiogenesis, and metastasis.
Sotuletinib's Role in Pathway Interruption
Sotuletinib is a highly potent inhibitor of CSF-1R with an IC₅₀ of 1 nM.[1][3] It acts as an ATP-competitive inhibitor, binding to the kinase domain of CSF-1R and preventing its autophosphorylation. This blockade of CSF-1R signaling leads to the depletion and repolarization of TAMs, shifting them from an immunosuppressive M2 phenotype to a more pro-inflammatory and anti-tumoral M1 phenotype. The reduction in M2-like macrophages and the potential increase in cytotoxic T-cell infiltration within the tumor microenvironment are key mechanisms by which Sotuletinib exerts its anti-cancer effects.
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the activity of this compound.
In Vitro Assays
This assay determines the potency of Sotuletinib in inhibiting the enzymatic activity of CSF-1R.
-
Principle: A recombinant CSF-1R kinase domain is incubated with a peptide substrate and ATP. The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based assay like ADP-Glo™. The inhibition by Sotuletinib is measured by a decrease in the signal.
-
Protocol Outline:
-
Prepare a dilution series of this compound in DMSO.
-
In a microplate, add the recombinant CSF-1R enzyme, a suitable peptide substrate, and the Sotuletinib dilutions.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add detection reagents (e.g., a fluorescently labeled antibody that recognizes the phosphorylated substrate).
-
Incubate to allow for binding of the detection reagents.
-
Read the plate on a suitable microplate reader.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
This assay assesses the effect of Sotuletinib on the viability and proliferation of macrophages, which are dependent on CSF-1R signaling.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Plate bone marrow-derived macrophages (BMDMs) or other CSF-1R-dependent macrophage cell lines in a 96-well plate and culture overnight.
-
Treat the cells with a dilution series of this compound in the presence of a constant concentration of recombinant CSF-1.
-
Incubate the cells for a specified period (e.g., 72-96 hours).[4]
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[5]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the EC₅₀ value, the concentration of Sotuletinib that causes a 50% reduction in cell viability.
-
This technique is used to directly observe the inhibitory effect of Sotuletinib on CSF-1R autophosphorylation in a cellular context.
-
Principle: Cells expressing CSF-1R are treated with Sotuletinib and then stimulated with CSF-1. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated CSF-1R (p-CSF-1R) and total CSF-1R. A reduction in the p-CSF-1R signal relative to the total CSF-1R signal indicates inhibition.
-
Protocol Outline:
-
Culture CSF-1R-expressing cells (e.g., macrophages) and serum-starve them to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound for a defined period.
-
Stimulate the cells with recombinant CSF-1 for a short period (e.g., 5-15 minutes) to induce CSF-1R phosphorylation.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against p-CSF-1R.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total CSF-1R as a loading control.
-
In Vivo Models
Sotuletinib has been evaluated in various preclinical in vivo models, particularly for glioblastoma and cervical cancer.
-
Principle: To mimic human glioblastoma, murine or human glioma cells are implanted into the brains of mice. The effect of Sotuletinib on tumor growth and survival is then assessed.
-
Protocol Outline:
-
Culture glioma cells (e.g., GL261 murine glioma cells) under standard conditions.
-
Anesthetize immunocompetent mice (for syngeneic models) or immunodeficient mice (for human xenografts).
-
Using a stereotactic frame, inject a suspension of glioma cells into the striatum or another relevant brain region.
-
Allow the tumors to establish for a defined period, which can be monitored by bioluminescence imaging if the cells express luciferase.
-
Administer this compound or a vehicle control to the mice, typically via oral gavage, at a specified dose and frequency (e.g., daily).
-
Monitor the mice for tumor growth (e.g., via MRI or bioluminescence imaging) and for clinical signs of disease progression.
-
The primary endpoint is typically overall survival. At the experimental endpoint, brains can be harvested for histological and immunohistochemical analysis of tumor burden, macrophage infiltration, and target engagement (e.g., p-CSF-1R levels).
-
Summary of Preclinical and Clinical Findings
Sotuletinib has demonstrated significant anti-tumor activity in preclinical models of glioblastoma, cervical cancer, and breast cancer.[5] In glioblastoma models, Sotuletinib treatment has been shown to reduce tumor growth, decrease the infiltration of M2-like TAMs, and increase the number of cytotoxic CD8+ T cells, leading to improved survival.[5]
Clinically, Sotuletinib has been investigated in trials for advanced solid tumors and amyotrophic lateral sclerosis (ALS). While a Phase II trial for ALS was terminated, studies in oncology are ongoing to evaluate its potential as a monotherapy and in combination with other anti-cancer agents.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of CSF-1R with a clear mechanism of action. Its ability to modulate the tumor microenvironment by targeting tumor-associated macrophages makes it a promising therapeutic agent in oncology. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of Sotuletinib and other CSF-1R inhibitors. This document serves as a foundational resource for scientists and researchers dedicated to advancing novel cancer therapies.
References
Sotuletinib Hydrochloride: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Sotuletinib hydrochloride, also known as BLZ945, is a potent and selective orally bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a key regulator of macrophage and microglia function.[1][2][3] This technical guide provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of Sotuletinib, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Pharmacokinetics
Sotuletinib has been evaluated in a range of preclinical species and in human clinical trials. The following tables summarize the available quantitative pharmacokinetic data.
Preclinical Pharmacokinetics
While comprehensive public data on the preclinical pharmacokinetics of Sotuletinib is limited, available information from various studies in mice and rats provides insights into its absorption, distribution, metabolism, and excretion.
Table 1: Preclinical Pharmacokinetic Parameters of Sotuletinib (BLZ945)
| Species | Dose and Route | Cmax | Tmax | AUC | Half-life (t1/2) | Key Findings |
| Mouse | 200 mg/kg, single oral dose | - | - | - | >16 hours (pharmacodynamic effect) | A single dose suppressed CSF-1R phosphorylation for over 16 hours, suggesting sustained target engagement.[2] |
| Rat | 150 mg/kg/day, oral gavage | - | - | - | - | Continuous daily dosing led to sustained exposure and pharmacodynamic effects on liver enzymes.[4] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data not publicly available is denoted by "-".
Clinical Pharmacokinetics
A Phase I/II clinical trial (NCT02829723) in patients with advanced solid tumors has provided initial pharmacokinetic data for Sotuletinib in humans.[5]
Table 2: Human Pharmacokinetic Parameters of Sotuletinib (BLZ945) from a Phase I Study
| Dose Range | Route of Administration | Cmax | Tmax | AUC | Half-life (t1/2) | Key Findings |
| 300 mg - 1600 mg QD and 600 mg BID (Q1W schedule) | Oral | - | - | - | 15 - 24 hours | Exposure increases were less than dose-proportional after 600/700 mg doses.[5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. QD: Once daily; BID: Twice daily; Q1W: Once weekly. Data not publicly available is denoted by "-".
Metabolism
In vitro studies using human hepatocytes have shown that Sotuletinib is metabolized, with one of its metabolites, M9, being a structural isomer (diastereomer) that is approximately 4-fold less potent than the parent compound.[6] The formation of M9 is mediated by P450 oxidation of the hydroxyl group on Sotuletinib, followed by aldo-keto reduction.[6] This isomerization to M9 accounted for 24% of the intrinsic clearance in human hepatocytes.[6]
Pharmacodynamics
Sotuletinib exerts its pharmacological effects by inhibiting the CSF-1R signaling pathway, which is crucial for the survival, proliferation, and differentiation of macrophages and microglia.
In Vitro Pharmacodynamics
Sotuletinib has demonstrated potent and selective inhibition of CSF-1R in various in vitro assays.
Table 3: In Vitro Potency of Sotuletinib (BLZ945)
| Assay | System | IC50 / EC50 | Key Findings |
| CSF-1R Kinase Activity | Cell-free assay | 1 nM | Highly potent inhibitor of the CSF-1R kinase.[1] |
| M-CSF-dependent Cell Proliferation | M-NFS-60 murine leukemia cell line | 67 nM | Effectively inhibits the proliferation of cells dependent on CSF-1 signaling.[2] |
| CSF-1R Phosphorylation | HEK293 cells overexpressing human CSF-1R | 58 nM | Blocks the autophosphorylation and activation of the CSF-1R.[2] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Preclinical In Vivo Pharmacodynamics
In vivo studies in various preclinical cancer models have demonstrated the ability of Sotuletinib to modulate the tumor microenvironment and inhibit tumor growth.
Key Preclinical Pharmacodynamic Findings:
-
Macrophage Depletion: In a mouse model of mammary cancer, oral administration of Sotuletinib at 200 mg/kg daily resulted in a significant reduction in macrophage content in both the tumor and the liver.[7]
-
Inhibition of Osteoclastogenesis: Sotuletinib has been shown to inhibit the formation of osteoclasts, which are responsible for bone resorption, suggesting its potential in treating tumor-induced osteolytic lesions.[2]
-
Anti-tumor Efficacy: Sotuletinib has demonstrated anti-tumor activity in preclinical models of glioma, mammary cancer, and cervical cancer.[8][9]
-
Modulation of Liver Enzymes: In rats, daily oral administration of 150 mg/kg Sotuletinib led to an elevation in liver enzymes (ALT and AST) without signs of hepatocellular injury.[4] This effect was attributed to the depletion of Kupffer cells, the resident macrophages in the liver, which are involved in the clearance of these enzymes.[4]
Signaling Pathway and Experimental Workflows
CSF-1R Signaling Pathway
Sotuletinib targets the CSF-1R, a receptor tyrosine kinase. The binding of its ligand, CSF-1, to CSF-1R leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activates downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which promote the survival, proliferation, and differentiation of macrophages and microglia. Sotuletinib inhibits this process by blocking the kinase activity of CSF-1R.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Liver enzyme delayed clearance in rat treated by CSF1 receptor specific antagonist Sotuletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenotypic and metabolic investigation of a CSF-1R kinase receptor inhibitor (BLZ945) and its pharmacologically active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
The Role of Colony-Stimulating Factor 1 Receptor (CSF-1R) in Tumor-Associated Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Colony-Stimulating Factor 1 Receptor (CSF-1R) has emerged as a critical regulator of tumor-associated macrophages (TAMs), a key component of the tumor microenvironment (TME). Predominantly expressed on macrophages, CSF-1R and its ligands, CSF-1 and IL-34, are pivotal in promoting the differentiation, survival, and pro-tumoral M2-like polarization of these cells. This technical guide provides an in-depth overview of the CSF-1R signaling axis in TAMs, its role in cancer progression, and the therapeutic implications of its inhibition. We present quantitative data on the effects of CSF-1R inhibitors, detailed experimental protocols for studying this pathway, and visualizations of the core signaling and experimental workflows.
The CSF-1R Signaling Pathway in Macrophages
Activation of CSF-1R by its ligands, CSF-1 or IL-34, initiates receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain.[1][2] This triggers a cascade of downstream signaling pathways that govern key cellular functions in macrophages, including survival, proliferation, differentiation, and polarization. The principal signaling axes activated by CSF-1R include:
-
PI3K/AKT Pathway: This pathway is central to promoting macrophage survival and proliferation.[2]
-
RAS/RAF/MEK/ERK Pathway: This cascade is also involved in macrophage proliferation and differentiation.
-
JAK/STAT Pathway: This pathway plays a role in mediating the expression of genes involved in macrophage activation and function.
The intricate network of these pathways ultimately dictates the phenotype and function of TAMs within the TME.
References
Preclinical Profile of Sotuletinib (BLZ945) in Glioma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sotuletinib (formerly BLZ945), a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), has demonstrated significant preclinical efficacy in models of glioma. This technical guide provides an in-depth overview of the preclinical data, focusing on the mechanism of action, in vivo efficacy, and relevant experimental methodologies. Sotuletinib's primary mechanism in glioma involves the modulation of the tumor microenvironment, specifically by targeting and reprogramming tumor-associated macrophages (TAMs) to an anti-tumorigenic state, rather than through direct cytotoxic effects on glioma cells. Preclinical studies have shown that Sotuletinib can halt tumor progression, induce regression of established high-grade gliomas, and significantly extend survival in murine models.
Mechanism of Action: Targeting the Tumor Microenvironment
Sotuletinib is a small molecule inhibitor that specifically targets CSF1R, a key receptor tyrosine kinase for the survival, proliferation, and differentiation of macrophages.[1] In the context of glioma, the tumor microenvironment is heavily infiltrated by TAMs, which are broadly categorized into M1 (anti-tumor) and M2 (pro-tumor) phenotypes. Gliomas secrete cytokines, such as CSF-1, that promote the polarization of TAMs towards the M2 phenotype, which in turn supports tumor growth, angiogenesis, and immunosuppression.[2][3]
Sotuletinib disrupts this pro-tumorigenic axis by inhibiting CSF1R signaling in TAMs. This leads to a reprogramming of these immune cells from an M2-like to a more M1-like, anti-tumor state.[4][5] This shift is characterized by a downregulation of M2 markers and an increase in the phagocytic activity of TAMs against glioma cells.[1] Notably, preclinical studies have shown that Sotuletinib does not deplete the overall TAM population within the glioma microenvironment but rather alters their function to be anti-tumorigenic.[1]
In Vivo Efficacy in Glioma Models
Preclinical studies utilizing a platelet-derived growth factor (PDGF)-driven mouse model of proneural glioblastoma (GBM) have demonstrated the potent anti-tumor activity of Sotuletinib.
Survival and Tumor Growth Inhibition
Treatment with Sotuletinib has shown a dramatic improvement in the survival of glioma-bearing mice and a significant reduction in tumor volume.
| Efficacy Endpoint | Vehicle Control | Sotuletinib (BLZ945) | Reference |
| Median Survival | 5.7 weeks | Not reached (64.3% survival at 26 weeks) | [1] |
| Median Survival (post-treatment initiation) | 15 days | 93 days | [6] |
| Tumor Volume Change (after 2 weeks) | +2522% (average increase) | -62% (average reduction) | [6] |
| Tumor Volume Change (in large tumors) | N/A | >30% reduction in 6 of 18 mice | [7] |
Combination Therapy with Radiotherapy
Sotuletinib has also been evaluated in combination with standard-of-care radiotherapy (RT), showing a synergistic effect in improving survival outcomes in an orthotopic, immunocompetent GBM model.
| Treatment Group | Median Overall Survival | Reference |
| Control | 27 days | [8] |
| Sotuletinib alone | 29 days | [8] |
| Radiotherapy (RT) alone | 45 days | [8] |
| Sotuletinib + RT | Not reached (70% long-term survival) | [8] |
Pharmacokinetics
Sotuletinib is an orally bioavailable and blood-brain barrier penetrant agent.[9] While specific pharmacokinetic parameters in glioma models are not extensively detailed in the available literature, studies in healthy mice have provided some insights into its brain distribution.
| Parameter | Value | Reference |
| Brain Uptake | Moderate, with slow wash-out | [10] |
| Blood-Brain Barrier Efflux | Substrate for efflux transporters | [10] |
| Brain Sample LLOQ | 100 ng/mL | [11] |
LLOQ: Lower Limit of Quantification
Experimental Protocols
In Vivo Glioma Model and Sotuletinib Treatment
This protocol provides a general framework based on methodologies described in preclinical studies.[1][6][8]
-
Animal Model: A common model is the RCAS-hPDGF-B/Nestin-Tv-a;Ink4a/Arf−/− transgenic mouse model, which develops proneural gliomas.[1][6] Orthotopic implantation of glioma cell lines (e.g., GL261) in immunocompetent mice is also used.[8]
-
Tumor Induction/Implantation: For the PDGF-driven model, glioma formation is induced by injection of RCAS-hPDGF-B-HA expressing cells into the brain of young mice.[1] For implantation models, glioma cells are stereotactically injected into the brain.[8]
-
Tumor Monitoring: Tumor growth is monitored by non-invasive imaging techniques such as Magnetic Resonance Imaging (MRI).[6][7]
-
Sotuletinib Formulation and Administration: Sotuletinib (BLZ945) is typically formulated in a vehicle such as 20% Captisol or 0.5% methylcellulose with 0.1% Tween-80.[6][11] Administration is performed daily via oral gavage at a dose of 200 mg/kg.[6][8]
-
Efficacy Assessment: Primary endpoints include overall survival and changes in tumor volume as measured by MRI.[1][6][8]
Analysis of Tumor-Associated Macrophages (TAMs)
This protocol outlines the general steps for assessing the effect of Sotuletinib on the TAM population within the glioma microenvironment.[1][8]
-
Tissue Collection and Preparation: At the study endpoint, mice are euthanized, and brains are harvested. Tumors are dissected from the surrounding brain tissue.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Brain or tumor sections are stained with antibodies against macrophage markers (e.g., CD11b, Iba1) and M2-phenotype markers (e.g., CD206, Arginase-1) to visualize and quantify the presence and polarization state of TAMs.
-
Flow Cytometry: Tumors can be dissociated into single-cell suspensions. Cells are then stained with fluorescently labeled antibodies against various cell surface markers (e.g., CD45, CD11b, CD206) to quantify different immune cell populations, including M2-polarized TAMs.[8]
-
Gene Expression Analysis (qPCR): RNA is extracted from sorted TAMs or whole tumor tissue. Quantitative real-time PCR is performed to measure the expression levels of genes associated with M2 polarization (e.g., Arg1, Mrc1).[6]
Visualizations
Signaling Pathway
Caption: Sotuletinib inhibits the CSF1/CSF1R signaling axis in TAMs.
Experimental Workflow
References
- 1. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Macrophages in Glioblastoma: Current Therapies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring tumor-associated macrophages in glioblastoma: from diversity to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Origin, activation, and targeted therapy of glioma-associated macrophages [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. researchgate.net [researchgate.net]
- 11. Brain region-specific enhancement of remyelination and prevention of demyelination by the CSF1R kinase inhibitor BLZ945 - PMC [pmc.ncbi.nlm.nih.gov]
Sotuletinib Hydrochloride (BLZ945) for Amyotrophic Lateral Sclerosis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Discontinuation of Clinical Development: It is important to note that the Phase II clinical trial (NCT04066244) of sotuletinib for Amyotrophic Lateral Sclerosis (ALS) was terminated by Novartis in July 2024 due to an unfavorable benefit-risk assessment. This whitepaper serves as a technical summary of the scientific rationale, preclinical data, and clinical investigation of sotuletinib in the context of ALS research up to the point of its discontinuation.
Introduction: The Rationale for Targeting Neuroinflammation in ALS
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. A growing body of evidence points to neuroinflammation, driven by the activation of central nervous system-resident immune cells called microglia, as a key contributor to disease progression. In ALS, microglia can adopt a pro-inflammatory phenotype, releasing cytotoxic factors that exacerbate motor neuron injury.
Sotuletinib (formerly BLZ945) is a potent and selective, orally bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). The CSF-1R signaling pathway is crucial for the survival, proliferation, and differentiation of microglia. The therapeutic hypothesis for sotuletinib in ALS was that by inhibiting CSF-1R, it could modulate the neuroinflammatory response, reduce microglial-mediated toxicity, and thereby slow disease progression.
Mechanism of Action: CSF-1R Inhibition
Sotuletinib hydrochloride is a small molecule inhibitor that targets the tyrosine kinase domain of the CSF-1R. By blocking the downstream signaling cascade, sotuletinib was expected to reduce the population and activation of microglia in the central nervous system.
Quantitative Data on Sotuletinib
| Parameter | Value | Reference |
| Target | Colony-Stimulating Factor 1 Receptor (CSF-1R) | |
| IC50 | 1 nM |
Preclinical Research in ALS Models
While specific quantitative efficacy data for sotuletinib in ALS animal models remains largely within proprietary clinical trial documents, the protocol for the terminated Phase II study (NCT04066244) notes that sotuletinib demonstrated dose-dependent beneficial effects in the SOD1(G93A) mouse model of ALS, including improved weight maintenance and reduced decline in grip strength.[1]
To illustrate the potential effects of CSF-1R inhibition in an ALS model, data from studies on a similar selective CSF-1R inhibitor, GW2580, in the SOD1(G93A) mouse model is presented below.
Preclinical Efficacy of a CSF-1R Inhibitor (GW2580) in a SOD1(G93A) Mouse Model
| Outcome Measure | Result |
| Disease Progression | Slowed disease progression |
| Motor Neuron Death | Attenuated motor neuron cell death |
| Survival | Extended survival of SOD1(G93A) mice |
| Microglial Proliferation | Reduced microglial cell proliferation in the spinal cord |
| Macrophage Influx | Attenuated the influx of macrophages into peripheral nerves |
Experimental Protocol: CSF-1R Inhibition in a SOD1(G93A) Mouse Model (Based on GW2580 studies)
-
Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation, a widely used model of familial ALS.
-
Drug Administration: The CSF-1R inhibitor (e.g., GW2580) or vehicle was administered orally to the SOD1(G93A) mice, typically starting at a pre-symptomatic or early symptomatic stage of the disease.
-
Behavioral and Functional Assessments: Motor function was assessed regularly using tests such as the rotarod test (to measure motor coordination and endurance) and grip strength tests. Disease onset and progression were monitored, and survival was recorded.
-
Histological and Molecular Analysis: At the end of the study, spinal cord and brain tissues were collected for analysis. Immunohistochemistry was used to quantify motor neuron survival and to assess microglial and astrocyte activation (using markers such as Iba1 and GFAP). Molecular techniques like quantitative PCR and western blotting were employed to measure the expression of inflammatory markers and other relevant proteins.
Clinical Development and Termination
A Phase II, open-label, adaptive design study (NCT04066244) was initiated to evaluate the safety, tolerability, and effect of sotuletinib on brain microglia in patients with ALS. The primary outcome measures included the characterization of safety and tolerability, with a key pharmacodynamic measure being the change in brain microglia response as assessed by [11C]-PBR28 Positron Emission Tomography (PET) imaging. The study was terminated due to an unfavorable benefit-risk assessment.
Signaling Pathways and Experimental Workflows
Signaling Pathway of CSF-1R in Microglia in the Context of ALS
Caption: Hypothesized mechanism of sotuletinib in ALS via CSF-1R inhibition on microglia.
Logical Workflow of Sotuletinib's Investigation for ALS
Caption: The developmental pathway of sotuletinib for ALS research.
Conclusion and Future Perspectives
The investigation of sotuletinib for ALS, despite its discontinuation, underscores the continued interest in targeting neuroinflammation as a therapeutic strategy for this devastating disease. The preclinical data on CSF-1R inhibitors demonstrated a potential to modify disease course in animal models. However, the unfavorable benefit-risk profile observed in the Phase II clinical trial highlights the challenges of translating preclinical findings to human patients and the complexities of modulating the immune system in neurodegenerative diseases. Future research in this area may focus on more targeted approaches to modulate microglial function, potentially with biomarkers to identify patient populations most likely to respond to such therapies.
References
BLZ945: A Comprehensive Technical Guide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BLZ945 is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.[1][2] CSF-1R and its ligands, CSF-1 and IL-34, are critical for the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages.[3][4] In the context of the tumor microenvironment (TME), tumor-associated macrophages (TAMs) are often abundant and play a significant role in promoting tumor progression, angiogenesis, and immunosuppression.[1][5] By inhibiting CSF-1R, BLZ945 effectively depletes or reprograms these TAMs, thereby modulating the immune landscape of tumors and enhancing anti-tumor immunity. This technical guide provides an in-depth overview of BLZ945 as a tool compound for immunology research, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action
BLZ945 selectively binds to CSF-1R, blocking its kinase activity and downstream signaling pathways.[1] This inhibition disrupts the survival and differentiation signals for macrophages, leading to a reduction in TAM populations within the TME.[6] Numerous preclinical studies have demonstrated that BLZ945 treatment can lead to a significant decrease in TAMs in various cancer models, including breast, cervical, and glioblastoma.[6][7] This depletion of immunosuppressive TAMs is often accompanied by an increased infiltration of cytotoxic CD8+ T cells into the tumor, further augmenting the anti-tumor immune response.[6]
Quantitative Data
The following tables summarize key quantitative data for BLZ945 from various preclinical studies.
Table 1: In Vitro Efficacy of BLZ945
| Parameter | Cell Type | Value | Reference |
| IC50 (CSF-1R) | Biochemical Assay | 1 nM | [2] |
| EC50 (Proliferation) | Bone Marrow-Derived Macrophages (BMDMs) | 67 nM | [2][8] |
Table 2: In Vivo Efficacy and Dosing of BLZ945 in Murine Models
| Cancer Model | Dosing Regimen | Key Findings | Reference |
| MMTV-PyMT (Breast Cancer) | 200 mg/kg, daily oral gavage | Significant reduction in TAMs; Delayed tumor growth | [6][8] |
| K14-HPV-16 (Cervical Cancer) | 200 mg/kg, daily oral gavage | Prevents tumor progression | [8] |
| Proneural Glioblastoma | 200 mg/kg, daily oral gavage | Increased survival; Tumor regression | [7] |
| Ovarian Cancer (huPDX) | Not specified | In combination with paclitaxel, reduced tumor burden with no regrowth | |
| Triple-Negative Breast Cancer Brain Metastases | Not specified | Reduced formation of brain metastases by 57-65% |
Experimental Protocols
In Vitro CSF-1R Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of BLZ945 against CSF-1R.
Materials:
-
Recombinant human CSF-1R kinase domain
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
BLZ945 (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Prepare the kinase reaction buffer containing ATP and the peptide substrate.
-
Add 10 µL of serially diluted BLZ945 or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of the kinase reaction buffer to each well.
-
Initiate the reaction by adding 20 µL of diluted recombinant CSF-1R enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each BLZ945 concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
In Vivo Macrophage Depletion in a Murine Tumor Model
This protocol describes a general workflow for treating tumor-bearing mice with BLZ945 to deplete TAMs.
Materials:
-
Tumor-bearing mice (e.g., MMTV-PyMT transgenic mice or syngeneic tumor models)
-
BLZ945
-
Vehicle (e.g., 20% Captisol)
-
Oral gavage needles
-
Calipers for tumor measurement
Procedure:
-
Animal Model: Once tumors are palpable and have reached a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Dosing Preparation: Prepare a suspension of BLZ945 in the vehicle at the desired concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 20g mouse).
-
Administration: Administer BLZ945 (or vehicle) to the mice once daily via oral gavage.
-
Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week.
-
Endpoint Analysis: At the end of the study (due to tumor burden or a predetermined time point), euthanize the mice and harvest tumors and other tissues (e.g., spleen, liver) for downstream analysis such as flow cytometry or immunohistochemistry.
Flow Cytometry for Tumor-Associated Macrophages
This protocol outlines the analysis of TAMs from harvested tumor tissue.
Materials:
-
Freshly harvested tumor tissue
-
Tumor dissociation kit (e.g., Miltenyi Biotec) or a cocktail of collagenase and DNase
-
FACS buffer (PBS with 2% FBS and 2 mM EDTA)
-
Red blood cell lysis buffer
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies against murine:
-
CD45 (pan-leukocyte marker)
-
CD11b (myeloid marker)
-
F4/80 (macrophage marker)
-
Ly6G (neutrophil marker, for exclusion)
-
Ly6C (monocyte marker)
-
MHC-II (activation marker)
-
CD206 (M2-like macrophage marker)
-
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension: Mince the tumor tissue and digest it into a single-cell suspension using a tumor dissociation kit or enzymatic digestion. Filter the cell suspension through a 70 µm cell strainer.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer.
-
Fc Block: Block non-specific antibody binding by incubating the cells with Fc block.
-
Staining: Stain the cells with a cocktail of fluorescently conjugated antibodies in FACS buffer.
-
Washing: Wash the cells with FACS buffer.
-
Viability Staining: Resuspend the cells in FACS buffer containing a viability dye just before analysis.
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on live, singlet, CD45+ cells. From the CD45+ population, identify TAMs as CD11b+ F4/80+ cells. Further characterize these cells based on the expression of other markers like Ly6C, MHC-II, and CD206.
Immunohistochemistry for Macrophage Markers
This protocol is for the detection of macrophages in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor sections on slides
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidases
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against a macrophage marker (e.g., anti-F4/80 or anti-CD68)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.
-
Peroxidase Block: Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Blocking: Block non-specific protein binding with blocking buffer.
-
Primary Antibody Incubation: Incubate the slides with the primary antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.
-
Signal Amplification: Incubate with streptavidin-HRP.
-
Detection: Apply DAB substrate and monitor for the development of a brown precipitate.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
Imaging: Analyze the slides using a brightfield microscope.
Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to BLZ945.
Caption: CSF-1R Signaling Pathway and Inhibition by BLZ945.
Caption: General Workflow for an In Vivo Study Using BLZ945.
Conclusion
BLZ945 is a valuable tool for investigating the role of macrophages in various immunological contexts, particularly in cancer immunology. Its high selectivity and in vivo activity make it a reliable compound for preclinical studies aimed at understanding and targeting the tumor microenvironment. This guide provides a foundational resource for researchers to design and execute experiments utilizing BLZ945, with the goal of advancing our understanding of macrophage biology and developing novel immunotherapies.
References
- 1. In Vivo Analysis of Tumor-Associated Macrophages in the Tumor Microenvironment | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M-CSFR/CSF1R signaling regulates myeloid fates in zebrafish via distinct action of its receptors and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BLZ945 | CAS:953769-46-5 | CSF-1R kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
Investigational New Drug Profile: Sotuletinib Hydrochloride and the Associated Compound BLU-9931
Introduction: An inquiry for the investigational new drug profile of Sotuletinib hydrochloride reveals a potential ambiguity between two distinct molecular entities: Sotuletinib (BLZ945) , a colony-stimulating factor 1 receptor (CSF-1R) inhibitor, and BLU-9931 , a fibroblast growth factor receptor 4 (FGFR4) inhibitor. To ensure a comprehensive and accurate technical guide for researchers, scientists, and drug development professionals, this document provides an in-depth profile for both compounds. Sotuletinib is the formally recognized name for BLZ945.
Part 1: Sotuletinib (BLZ945) - A CSF-1R Inhibitor
Sotuletinib, also known as BLZ945, is an orally bioavailable and brain-penetrant small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a receptor tyrosine kinase.[1][2][3] It is under investigation for its potential therapeutic effects in various cancers and amyotrophic lateral sclerosis (ALS).[4][5]
Mechanism of Action
Sotuletinib selectively binds to and inhibits CSF-1R, which is predominantly expressed on macrophages and their precursors.[4][6] In the tumor microenvironment, tumor-associated macrophages (TAMs) play a crucial role in promoting tumor growth, angiogenesis, and immunosuppression. By blocking the CSF-1R signaling pathway, Sotuletinib inhibits the proliferation and survival of TAMs, leading to their depletion and a reprogramming of the tumor microenvironment towards an anti-tumor immune response.[4][6] This can enhance the efficacy of other cancer therapies, such as immunotherapy.
Quantitative Data Summary
| Parameter | Value | Cell/System | Reference |
| IC₅₀ | 1 nM | Cell-free CSF-1R assay | [1][2][7] |
| Selectivity | >1000-fold vs. closest RTK homologs | Kinase panel | [1][2][3] |
| EC₅₀ | 67 nM | CSF-1 dependent proliferation in BMDMs | [2][3] |
Experimental Protocols
Cell Proliferation Assay (MTT)
-
Objective: To determine the effect of Sotuletinib on the proliferation of various cell types.
-
Methodology:
-
Cells (e.g., bone marrow-derived macrophages (BMDMs), glioma cell lines, HUVEC) are seeded in triplicate in 96-well plates at a density of 1,000 to 5,000 cells per well.[2]
-
Cells are treated with varying concentrations of Sotuletinib (BLZ945) or vehicle control.
-
After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength to determine the rate of cell growth.[2]
-
In Vivo Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of Sotuletinib in animal models.
-
Methodology:
-
Mouse models of cancer, such as the mouse mammary tumor virus-driven polyomavirus middle T antigen (MMTV-PyMT) model of mammary carcinogenesis or the keratin 14-expressing human papillomavirus type 16 (K14-HPV-16) transgenic model of cervical carcinogenesis, are used.[4]
-
Mice are treated with Sotuletinib (e.g., 200 mg/kg, p.o.) or a vehicle control.[2]
-
Tumor growth is monitored and measured over time. At the end of the study, tumors may be excised and weighed.
-
Histological analysis of tumors can be performed to assess changes in the tumor microenvironment, such as the density of TAMs.[1]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Sotuletinib - Wikipedia [en.wikipedia.org]
- 6. Sotuletinib | C20H22N4O3S | CID 46184986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for BLZ945 In Vivo Dosing in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
BLZ945 is a potent and selective, orally bioavailable inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), a key regulator of macrophage differentiation and survival.[1][2] In the context of oncology, CSF-1R is crucial for the recruitment and function of tumor-associated macrophages (TAMs), which often contribute to an immunosuppressive tumor microenvironment and promote tumor growth and metastasis.[2][3] By inhibiting CSF-1R, BLZ945 aims to reprogram the tumor microenvironment to be more anti-tumorigenic. These application notes provide a comprehensive overview of the in vivo use of BLZ945 in various mouse models of cancer, summarizing key dosing information and providing detailed experimental protocols.
Mechanism of Action
BLZ945 selectively inhibits CSF-1R kinase activity, with a reported IC50 of 1 nM.[1] This inhibition disrupts the signaling pathway that is essential for the proliferation, differentiation, and survival of macrophages. In the tumor microenvironment, this leads to a reduction in the number of TAMs or a shift in their phenotype from a pro-tumoral M2-like state to an anti-tumoral M1-like state.[3] This modulation of the immune landscape can enhance the infiltration and activity of cytotoxic T lymphocytes, thereby promoting tumor regression.[4]
CSF-1R Signaling Pathway
Caption: CSF-1R signaling pathway and its inhibition by BLZ945.
In Vivo Dosing and Efficacy in Mouse Models
BLZ945 has demonstrated significant efficacy in a variety of preclinical mouse models of cancer. A consistent oral dose of 200 mg/kg, administered daily, has been shown to be effective across different tumor types.
| Cancer Type | Mouse Model | BLZ945 Dose | Administration Route | Dosing Frequency | Key Outcomes |
| Glioblastoma | RCAS-hPDGF-B/Nestin-Tv-a;Ink4a/Arf−/− (PDG) | 200 mg/kg | Oral gavage | Daily | Halted tumor growth, induced regression, and significantly improved long-term survival.[5] |
| Glioblastoma | Human-derived xenografts (U251) | 200 mg/kg | Oral gavage | Daily | Significantly reduced tumor growth and invasion.[5] |
| Glioblastoma (recurrent) | Post-radiation mouse model | Not specified | Oral gavage | Daily | In combination with radiation, reduced tumor recurrence and significantly increased survival.[6] |
| Triple-Negative Breast Cancer Brain Metastases | 4T1-BR5 and 231-BR hematogenous models | 200 mg/kg | Oral gavage | Daily | Reduced formation, number, and size of brain metastases.[7][8] |
| Neuroblastoma | TH-MYCN transgenic model | Not specified | Oral gavage | Daily | Controlled progression of established tumors and normalized suppressive myeloid cells in the spleen.[9] |
| Cervical and Mammary Tumors | K14-HPV-16 and MMTV-PyMT transgenic models | 200 mg/kg | Oral gavage | Daily | Attenuated tumor growth by reducing TAM turnover and enhancing CD8+ T cell infiltration.[4] |
| Tumor-Induced Osteolysis (Breast and Prostate Cancer) | MDA-MB-231Luc and PC-3MLuc intratibial models | 200 mg/kg | Oral gavage | Daily | Significantly reduced the progression of osteolytic lesions.[1] |
Experimental Protocols
Preparation of BLZ945 Formulation
Objective: To prepare a homogenous suspension of BLZ945 for oral administration to mice.
Materials:
-
BLZ945 powder
-
Vehicle: 20% Captisol® in sterile water
Procedure:
-
Calculate the required amount of BLZ945 and vehicle based on the number of mice and the target dose (e.g., 200 mg/kg). Assume an average mouse weight of 20g and a dosing volume of 10 µL/g (200 µL per mouse).
-
Weigh the appropriate amount of BLZ945 powder.
-
In a sterile tube, add a small amount of the 20% Captisol vehicle to the BLZ945 powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps or undissolved particles. If present, continue to mix until a homogenous suspension is achieved.
-
Store the formulation at 4°C for short-term use (up to one week) or aliquot and freeze at -20°C for longer-term storage. If frozen, thaw and vortex thoroughly before each use.
In Vivo Efficacy Study Workflow
Caption: A typical experimental workflow for an in vivo efficacy study of BLZ945.
Orthotopic Glioblastoma Model
Objective: To establish intracranial gliomas in mice for testing the efficacy of BLZ945.
Materials:
-
Human glioblastoma cell line (e.g., U251) or a murine glioma cell line
-
Immunocompromised mice (e.g., NOD/SCID) for human cells or syngeneic mice for murine cells
-
Stereotactic apparatus
-
Hamilton syringe
-
Anesthesia (e.g., isoflurane)
-
Analgesics
Procedure:
-
Culture the glioma cells to 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells in 2-5 µL. Keep the cells on ice.
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a dental drill, create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma for the striatum).
-
Slowly lower the Hamilton syringe to the desired depth (e.g., 3 mm).
-
Inject the cell suspension over a period of 2-5 minutes.
-
Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.
-
Suture the scalp incision and provide post-operative care, including analgesics.
-
Allow tumors to establish for a predetermined period (e.g., 7-10 days) before starting treatment. Tumor growth can be monitored by bioluminescence imaging (if using luciferase-expressing cells) or MRI.
Mammary Fat Pad Tumor Model
Objective: To establish orthotopic mammary tumors in mice.
Materials:
-
Mammary tumor cell line (e.g., 4T1-BR5)
-
Female mice (e.g., BALB/c for 4T1 cells)
-
Insulin syringe
-
Anesthesia
Procedure:
-
Prepare the tumor cells as described in the glioblastoma model, resuspending them at a concentration of 1 x 10^5 to 1 x 10^6 cells in 50-100 µL of PBS or Matrigel/PBS mixture.
-
Anesthetize the mouse.
-
Inject the cell suspension into the fourth inguinal mammary fat pad.
-
Monitor the mice for tumor growth by palpation and caliper measurements.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups and begin dosing.
Pharmacodynamic Assessments
To confirm the on-target activity of BLZ945, pharmacodynamic studies can be performed. A key readout is the inhibition of CSF-1R phosphorylation in target tissues.
Protocol: CSF-1R Phosphorylation Assay
-
Dose mice with a single 200 mg/kg dose of BLZ945.
-
At various time points post-dosing (e.g., 2, 8, 16, 24 hours), euthanize the mice and collect relevant tissues (e.g., spleen, tumor).
-
Homogenize the tissues and lyse the cells to extract proteins.
-
Determine protein concentration using a BCA assay.
-
Perform a Western blot or ELISA using antibodies specific for phosphorylated CSF-1R and total CSF-1R.
-
A single 200 mg/kg dose of BLZ945 has been shown to suppress CSF-1R phosphorylation by over 50% for more than 16 hours.[1]
Conclusion
BLZ945 is a valuable tool for investigating the role of TAMs in cancer progression and for preclinical evaluation of CSF-1R inhibition as a therapeutic strategy. The protocols and data presented here provide a foundation for designing and executing in vivo studies with BLZ945 in various mouse models of cancer. Consistent daily oral dosing at 200 mg/kg has demonstrated robust anti-tumor activity across multiple cancer types, primarily by modulating the tumor immune microenvironment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A CSF-1R inhibitor both prevents and treats triple-negative breast cancer brain metastases in hematogenous preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A CSF-1R inhibitor both prevents and treats triple-negative breast cancer brain metastases in hematogenous preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Preparation of Sotuletinib Hydrochloride Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sotuletinib hydrochloride, also known as BLZ945, is a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical component in the signaling pathway of macrophages.[1][2][3] This application note provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo research applications. The information compiled offers a comprehensive guide to ensure accurate and reproducible experimental results.
Physicochemical Properties and Solubility
This compound is a light yellow to brown solid powder.[4] Its solubility is a critical factor in the preparation of stock solutions. The compound is highly soluble in Dimethyl Sulfoxide (DMSO) and water.[2][4][5] For in vivo applications, co-solvents are often required to achieve the desired concentration and formulation.
Table 1: Solubility and Recommended Solvents for this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ~100 mg/mL[2][4][5] | ~229.92 mM[2][4][5] | Use of newly opened, hygroscopic DMSO is recommended as moisture can impact solubility.[1][5][6] Ultrasonic treatment may be needed to aid dissolution.[1][5] |
| Water | ~100 mg/mL[2][4][5] | ~229.92 mM[2][4][5] | Ultrasonic treatment may be required.[5] For use in cell culture, the solution should be sterilized by filtration through a 0.22 µm filter. |
| Ethanol | 2 - 3 mg/mL | 7.52 mM | Heating is recommended to aid dissolution.[7] |
Molecular Weight of this compound: 434.94 g/mol [3][5]
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.35 mg of the compound.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the vial containing the this compound powder. For 4.35 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, sonicate the vial for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][5][8]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1-6 months) or at -80°C for long-term storage (up to 1 year).[1][2][4]
Preparation of a Formulation for In Vivo Use
For animal studies, a formulation with co-solvents is often necessary for administration. The following is an example of a common formulation.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
-
Vortex mixer
Procedure:
This protocol is an example for preparing a 2.5 mg/mL working solution.
-
Prepare a Concentrated DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Sequential Addition of Co-solvents:
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.[4]
-
Add 50 µL of Tween 80 to the mixture and mix again until clear.[4]
-
Finally, add 450 µL of saline to reach a final volume of 1 mL. Mix thoroughly.[4]
-
-
Use: It is recommended to prepare this working solution fresh on the day of use.[1][5]
Mechanism of Action and Signaling Pathway
Sotuletinib is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, with an IC50 of 1 nM.[1][3] CSF-1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages.[2] By inhibiting CSF-1R, Sotuletinib blocks the downstream signaling pathways, which can modulate the tumor microenvironment by depleting tumor-associated macrophages (TAMs).
Caption: Sotuletinib inhibits CSF-1R signaling.
Stability and Storage
Proper storage of this compound and its stock solutions is crucial for maintaining its activity.
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[2][4] |
| Powder | 4°C | 2 years[2][4] |
| In Solvent (DMSO) | -80°C | 6 months to 1 year[1][4][5] |
| In Solvent (DMSO) | -20°C | 1 month[1][4][5] |
It is recommended to store the product in a sealed container, protected from moisture.[4][5]
Conclusion
This application note provides a comprehensive guide for the preparation and storage of this compound stock solutions. Adherence to these protocols will help ensure the consistency and reliability of experimental outcomes in research and drug development settings. Researchers should always refer to the specific product information sheet provided by the supplier for the most accurate and up-to-date information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Sotuletinib (hydrochloride) - Nordic Biosite [nordicbiosite.com]
- 4. Sotuletinib HCl | Others 11 | 2222138-31-8 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols: Detection of p-CSF-1R Inhibition by BLZ945 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colony-stimulating factor 1 receptor (CSF-1R) is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[1] Its dysregulation is implicated in various diseases, including cancer, where it promotes tumor growth and metastasis by influencing tumor-associated macrophages (TAMs). BLZ945 is a potent and selective inhibitor of CSF-1R, demonstrating an IC50 of 1 nM in biochemical assays.[2][3] It effectively reduces CSF-1R phosphorylation, thereby blocking its downstream signaling pathways.[2][4] This application note provides a detailed protocol for performing a Western blot to detect the phosphorylation status of CSF-1R in response to BLZ945 treatment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CSF-1R signaling pathway and the experimental workflow for assessing the inhibitory effect of BLZ945.
Caption: CSF-1R signaling pathway and inhibition by BLZ945.
Caption: Western blot experimental workflow.
Experimental Protocols
I. Cell Culture and BLZ945 Treatment
This protocol is designed for cell lines expressing CSF-1R, such as macrophage cell lines (e.g., RAW 264.7) or other cells endogenously or exogenously expressing the receptor.
Materials:
-
CSF-1R expressing cells
-
Complete cell culture medium
-
BLZ945 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
CSF-1 (optional, for stimulating phosphorylation)
-
6-well or 10 cm tissue culture plates
Procedure:
-
Seed cells in tissue culture plates and grow to 70-80% confluency.
-
Prepare working concentrations of BLZ945 in complete culture medium. A final concentration in the range of the EC50 (e.g., 67 nM for inhibiting CSF-1 dependent proliferation) can be a starting point.[2] A dose-response experiment is recommended.
-
(Optional) If assessing inhibition of ligand-induced phosphorylation, serum-starve the cells for 4-6 hours prior to treatment.
-
Aspirate the culture medium and add the medium containing the desired concentrations of BLZ945 or vehicle control.
-
Incubate for the desired treatment duration. A pre-incubation of 1 hour with BLZ945 is a common starting point.[5]
-
(Optional) If stimulating with CSF-1, add the ligand to the medium at a final concentration of 50-100 ng/mL for 5-15 minutes before harvesting the cells.
-
Proceed immediately to the cell lysis protocol.
II. Cell Lysis and Protein Extraction
Proper lysis is critical for preserving protein phosphorylation. All steps should be performed on ice to minimize phosphatase activity.[6]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Phospho-Protein Lysis Buffer (see recipe below)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Phospho-Protein Lysis Buffer Recipe:
| Component | Final Concentration | For 50 mL |
|---|---|---|
| Tris-HCl, pH 7.4 | 50 mM | 2.5 mL of 1M stock |
| NaCl | 150 mM | 1.5 mL of 5M stock |
| EDTA | 1 mM | 100 µL of 0.5M stock |
| NP-40 | 1% | 0.5 mL |
| Sodium Deoxycholate | 0.25% | 0.125 g |
| Add Fresh Before Use | ||
| Protease Inhibitor Cocktail | 1X | As per manufacturer |
| Phosphatase Inhibitor Cocktail 2 & 3 | 1X | As per manufacturer |
| Sodium Orthovanadate (Na3VO4) | 1 mM | 500 µL of 100mM stock |
| PMSF | 1 mM | 500 µL of 100mM stock |
Note: RIPA buffer or buffers containing SDS can also be effective for extracting phosphorylated proteins.[6][7][8]
Procedure:
-
Place the culture plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold Phospho-Protein Lysis Buffer to each well (e.g., 100-200 µL for a well in a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay.
-
Aliquot the lysates and store at -80°C or proceed directly to the Western blot protocol.
III. Western Blot Protocol
Materials:
-
Protein lysates
-
Laemmli sample buffer (4X or 6X)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA in TBST) - Note: Avoid using milk for blocking as it contains phosphoproteins that can increase background. [6]
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Recommended Primary Antibodies:
| Target Protein | Supplier & Cat. No. (Example) | Dilution |
|---|---|---|
| Phospho-CSF-1R (Tyr723) | Cell Signaling Technology #3151 | 1:1000 |
| Phospho-CSF-1R (Tyr809) | Cell Signaling Technology #3154 | 1:1000 |
| Total CSF-1R | Abcam ab221684 | 1:1000 |
| β-Actin (Loading Control) | Santa Cruz Biotechnology sc-47778 | 1:5000 |
Procedure:
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-CSF-1R) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the signal using an imaging system.
-
Stripping and Re-probing: To detect total CSF-1R and a loading control (e.g., β-actin), the membrane can be stripped and re-probed with the respective primary antibodies.
Data Presentation and Analysis
Quantitative data from the Western blot analysis should be presented in a clear and structured format. Densitometry analysis can be performed using software like ImageJ. The signal intensity of p-CSF-1R should be normalized to the total CSF-1R signal, and subsequently, this ratio can be normalized to the loading control.
Example Data Table:
| Treatment Group | p-CSF-1R (Tyr723) Intensity | Total CSF-1R Intensity | β-Actin Intensity | Normalized p-CSF-1R(p-CSF-1R / Total CSF-1R) |
| Vehicle Control | 15000 | 18000 | 25000 | 0.83 |
| BLZ945 (10 nM) | 8000 | 17500 | 24500 | 0.46 |
| BLZ945 (50 nM) | 3000 | 18200 | 25200 | 0.16 |
| BLZ945 (100 nM) | 1000 | 17800 | 24800 | 0.06 |
Troubleshooting
-
High Background:
-
Ensure blocking is sufficient.
-
Avoid using milk for blocking when detecting phosphoproteins.[6]
-
Optimize antibody concentrations.
-
Increase the number and duration of washes.
-
-
No or Weak Signal:
-
Confirm protein expression in the cell line.
-
Ensure the lysis buffer contains freshly added phosphatase inhibitors.[6]
-
Check antibody efficacy and expiration date.
-
Increase the amount of protein loaded.
-
-
Non-specific Bands:
-
Optimize antibody dilution.
-
Ensure the lysis and wash buffers are at the correct stringency.
-
Use a more specific antibody if available.
-
By following these detailed protocols, researchers can effectively assess the inhibitory activity of BLZ945 on CSF-1R phosphorylation, providing valuable insights for drug development and cancer research.
References
- 1. Facebook [cancer.gov]
- 2. BLZ945 | CAS:953769-46-5 | CSF-1R kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted systemic dendrimer delivery of CSF‐1R inhibitor to tumor‐associated macrophages improves outcomes in orthotopic glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stratech.co.uk [stratech.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Flow Cytometry Analysis of Tumor-Associated Macrophages (TAMs) with Sotuletinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotuletinib hydrochloride (also known as BLZ945) is a potent and highly selective, orally bioavailable inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2][3] CSF-1R and its ligand, CSF-1, are critical for the differentiation, proliferation, and survival of macrophages.[1] In the tumor microenvironment (TME), signaling through the CSF-1R pathway is instrumental in the recruitment and polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2-like phenotype. These M2-like TAMs contribute to tumor progression, angiogenesis, and metastasis while suppressing anti-tumor immune responses.[4][5]
This compound abrogates CSF-1R signaling, leading to a reduction in TAM turnover and a reprogramming of their function from a pro-tumoral to an anti-tumoral state.[6] This shift is characterized by a decrease in M2-like macrophages and an increase in the infiltration and activity of cytotoxic CD8+ T cells within the tumor.[6] These application notes provide detailed protocols for the analysis of TAMs in response to this compound treatment using flow cytometry.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of the CSF-1R kinase, inhibiting its autophosphorylation and the activation of downstream signaling pathways.[1][3] This blockade disrupts the survival and differentiation signals for macrophages, leading to a reduction of TAMs in some tumor models and a functional reprogramming in others.[6][7] The inhibition of CSF-1R signaling can suppress the phosphorylation of STAT3 while increasing the phosphorylation of NF-κB and STAT1, pathways associated with a pro-inflammatory, anti-tumoral M1-like macrophage phenotype.[3]
Signaling Pathway Diagram
Caption: this compound inhibits CSF-1R signaling, promoting a shift from an M2 to M1-like TAM phenotype.
Preclinical Data Summary
Preclinical studies have demonstrated the efficacy of this compound in modulating the tumor microenvironment.
| Model System | Treatment | Key Findings | Reference |
| MMTV-PyMT Mammary Carcinoma | Sotuletinib (BLZ945) | ~5-fold reduction in TAMs (CD45+CD11b+F4/80+) by flow cytometry.[6] | [6] |
| MMTV-PyMT Mammary Carcinoma | Sotuletinib (BLZ945) | ~6-fold reduction in CSF-1R+ cells by immunohistochemistry.[6] | [6] |
| MMTV-PyMT Mammary Carcinoma | Sotuletinib (BLZ945) | Increased infiltration of CD8+ T cells.[6] | [6] |
| K14-HPV-16 Cervical Carcinoma | Sotuletinib (BLZ945) | Attenuated turnover rate of TAMs and increased CD8+ T cell infiltration.[6] | [6] |
| PDG-driven Glioma | Sotuletinib (BLZ945) | Did not decrease the overall number of TAMs but reprogrammed their function to be less tumor-supportive.[7] | [7] |
| Triple-Negative Breast Cancer Brain Metastases | Sotuletinib (BLZ945) | Reduced P2ry12+ microglial population by 32-37% and Iba1+ myeloid populations by 31-43%.[8] | [8] |
Clinical Trial Insights
A phase I/II clinical trial (NCT02829723) evaluated this compound alone and in combination with the PD-1 inhibitor spartalizumab in patients with advanced solid tumors, including recurrent glioblastoma.[9][10][11]
| Trial ID | Phase | Key Findings Related to TAMs | Reference |
| NCT02829723 | I/II | A trend for a reduction in TAM gene signatures in tumor biopsies.[9] | [9] |
| NCT02829723 | I/II | An increase in T-cell inflammation signatures in tumor biopsies.[9] | [9] |
| NCT02829723 | I/II | Decreased percentages of non-classical and intermediate monocytes in peripheral blood mononuclear cells (PBMCs).[9] | [9] |
Experimental Protocols
Tumor Dissociation for Single-Cell Suspension
This protocol is designed to generate a single-cell suspension from solid tumors for subsequent flow cytometry analysis.
Materials:
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV (e.g., 1 mg/mL)
-
DNase I (e.g., 100 U/mL)
-
70 µm and 40 µm cell strainers
-
Phosphate Buffered Saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer (e.g., ACK lysis buffer)
-
FACS buffer (PBS with 2% FBS and 2mM EDTA)
Procedure:
-
Excise the tumor and place it in a petri dish containing cold RPMI 1640.
-
Mince the tumor into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue to a 50 mL conical tube containing an enzymatic digestion cocktail (e.g., RPMI 1640 with Collagenase IV and DNase I).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Quench the digestion by adding an equal volume of RPMI 1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
If significant red blood cell contamination is present, resuspend the pellet in 1-5 mL of RBC Lysis Buffer and incubate for 5 minutes at room temperature.
-
Neutralize the lysis buffer by adding at least 10 volumes of PBS and centrifuge as before.
-
Resuspend the cell pellet in FACS buffer and filter through a 40 µm cell strainer.
-
Count the viable cells using a hemocytometer or an automated cell counter with trypan blue exclusion.
-
Adjust the cell concentration to 1 x 10⁷ cells/mL in FACS buffer.
Flow Cytometry Staining Protocol for TAMs
This protocol outlines the staining procedure for identifying and phenotyping TAMs.
Materials:
-
Single-cell suspension from tumor tissue
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Fc block (e.g., anti-CD16/CD32 antibody)
-
Fluorochrome-conjugated antibodies (see table below)
-
Live/Dead fixable viability dye
-
Fixation/Permeabilization buffer (if staining for intracellular markers)
-
Permeabilization wash buffer
-
FACS buffer
Recommended Antibody Panel:
| Marker | Fluorochrome | Purpose |
| CD45 | e.g., AF700 | Pan-leukocyte marker |
| CD11b | e.g., PE-Cy7 | Myeloid cell marker |
| F4/80 | e.g., APC | Macrophage marker (murine) |
| Ly6G | e.g., PerCP-Cy5.5 | Neutrophil exclusion marker |
| Ly6C | e.g., FITC | Monocyte/macrophage subset marker |
| CD206 | e.g., PE | M2-like macrophage marker |
| MHC Class II | e.g., BV421 | M1-like macrophage/antigen presentation marker |
| Live/Dead Dye | e.g., Zombie Aqua | Viability staining |
Procedure:
-
Aliquot 1 x 10⁶ cells in 100 µL of FACS buffer into each FACS tube.
-
Add the Live/Dead fixable viability dye according to the manufacturer's instructions and incubate for 15-30 minutes at 4°C, protected from light.
-
Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 50 µL of FACS buffer containing Fc block and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies for surface markers.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 2 mL of FACS buffer.
-
(Optional for intracellular staining) If staining for intracellular markers, proceed with a fixation and permeabilization kit according to the manufacturer's protocol. Then, add intracellular antibodies and incubate.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer for acquisition on a flow cytometer.
Experimental Workflow and Gating Strategy
Caption: Workflow for the preparation and flow cytometric analysis of TAMs from solid tumors.
Data Analysis and Interpretation
When analyzing flow cytometry data for the effects of this compound, the following should be considered:
-
Quantification of TAMs: Determine the percentage of TAMs (e.g., CD45+CD11b+F4/80+) within the total live cells or total CD45+ immune cells. A decrease in this population may be observed in some tumor models.
-
M1/M2 Polarization: Assess the ratio of M1-like (e.g., MHCII high, CD206 low) to M2-like (e.g., MHCII low, CD206 high) TAMs. Treatment with this compound is expected to shift this balance towards an M1-like phenotype.
-
Expression of Co-stimulatory and Checkpoint Molecules: Analyze the expression of markers such as CD80, CD86, and PD-L1 on TAMs to further characterize their functional state. Sotuletinib treatment may alter the expression of these molecules.
By following these detailed application notes and protocols, researchers can effectively utilize flow cytometry to investigate the immunomodulatory effects of this compound on the tumor-associated macrophage population, providing valuable insights for preclinical and clinical drug development.
References
- 1. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF1/CSF1R Blockade Reprograms Tumor-Infiltrating Macrophages and Improves Response to T Cell Checkpoint Immunotherapy in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Shaping Polarization Of Tumor-Associated Macrophages In Cancer Immunotherapy [frontiersin.org]
- 6. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A CSF-1R inhibitor both prevents and treats triple-negative breast cancer brain metastases in hematogenous preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Clinical Trial: NCT02829723 - My Cancer Genome [mycancergenome.org]
Application Notes: Immunohistochemical Staining for CSF-1R in Sotuletinib-Treated Tumors
For Research Use Only.
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as CD115, is a receptor tyrosine kinase that plays a crucial role in the regulation, differentiation, proliferation, and survival of macrophages and other mononuclear phagocytes.[1][2] In the tumor microenvironment (TME), CSF-1R is predominantly expressed on Tumor-Associated Macrophages (TAMs). The binding of its ligands, CSF-1 or IL-34, activates signaling pathways that promote the M2-like polarization of TAMs.[3][4] These M2-polarized TAMs contribute to an immunosuppressive TME, fostering tumor growth, angiogenesis, and metastasis.[4]
Sotuletinib (also known as BLZ945) is an orally active, potent, and selective inhibitor of CSF-1R with an IC50 of 1 nM.[5] By blocking the CSF-1R signaling pathway, sotuletinib aims to deplete or reprogram pro-tumorigenic TAMs, thereby reducing immunosuppression and enhancing anti-tumor immune responses.[6] Immunohistochemistry (IHC) is a vital tool for assessing the pharmacodynamic effects of sotuletinib by visualizing and quantifying the changes in CSF-1R expression and the number of CSF-1R-positive cells within the tumor tissue.
These application notes provide a detailed protocol for performing IHC staining for CSF-1R on formalin-fixed, paraffin-embedded (FFPE) tumor sections from preclinical models treated with sotuletinib.
CSF-1R Signaling and Inhibition by Sotuletinib
Upon ligand binding (CSF-1 or IL-34), CSF-1R dimerizes and undergoes autophosphorylation of several tyrosine residues.[1] This creates docking sites for various effector proteins, initiating downstream signaling cascades, including the PI3K/Akt and MEK/ERK pathways, which regulate cell survival, proliferation, and differentiation.[7] Sotuletinib acts as a kinase inhibitor, binding to the ATP-binding pocket of CSF-1R and preventing this autophosphorylation, thereby blocking all downstream signaling.[5][8][6]
Quantitative Analysis of Sotuletinib Treatment Effect
Preclinical studies have demonstrated that treatment with sotuletinib leads to a significant reduction in CSF-1R positive cells within the tumor microenvironment. This depletion of TAMs is a key indicator of the drug's on-target activity.
| Parameter | Vehicle Control | Sotuletinib-Treated | Fold Change | P-value | Reference |
| CSF-1R+ Stromal Macrophages | High | Significantly Decreased | N/A | <0.05 | [8] |
| CD68+ Kupffer Cells (cells/mm²) | ~1000 | ~200 | ~5-fold decrease | <0.0001 | [9] |
| Table 1: Summary of reported effects of sotuletinib on macrophage populations in preclinical models. Note that CD68 is a general marker for macrophages, and its reduction is indicative of the depletion of this cell lineage, which is highly dependent on CSF-1R signaling. |
Detailed Protocol: IHC Staining for CSF-1R in FFPE Tissues
This protocol is a general guideline for the immunohistochemical staining of CSF-1R in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. Optimization may be required for specific antibodies and tissue types.
I. Materials and Reagents
-
Slides: Positively charged slides with 4-5 µm thick FFPE tissue sections.
-
Deparaffinization: Xylene or a xylene substitute (e.g., Histoclear).
-
Rehydration: Graded ethanol series (100%, 95%, 70%).
-
Antigen Retrieval Buffer: Tris-EDTA buffer (10mM Tris, 1mM EDTA), pH 9.0.[10]
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).
-
Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂).[11]
-
Blocking Buffer: 10% Normal Goat Serum (or serum from the species of the secondary antibody) in PBS.[12]
-
Primary Antibody: Rabbit anti-CSF1R polyclonal/monoclonal antibody. (Dilution to be optimized as per manufacturer's datasheet).
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit secondary antibody.
-
Detection System: DAB (3,3'-Diaminobenzidine) substrate kit.
-
Counterstain: Hematoxylin.
-
Dehydration: Graded ethanol series (70%, 95%, 100%).
-
Clearing: Xylene or substitute.
-
Mounting Medium: Permanent mounting medium.
II. Staining Procedure
Step-by-Step Method:
-
Deparaffinization and Rehydration:
-
Incubate slides in an oven at 60°C for 20-30 minutes.[12]
-
Immerse slides in Xylene (or substitute) for 2 changes, 5 minutes each.
-
Immerse slides in 100% ethanol for 2 changes, 3 minutes each.
-
Immerse slides in 95% ethanol for 1 change, 3 minutes.
-
Immerse slides in 70% ethanol for 1 change, 3 minutes.
-
Rinse slides thoroughly in distilled water.[12]
-
-
Antigen Retrieval:
-
Pre-heat a pressure cooker or water bath containing Tris-EDTA buffer (pH 9.0) to 95-100°C.
-
Immerse slides in the hot retrieval buffer and incubate for 20 minutes.[10] Note: This step is critical for unmasking the antigen epitope.
-
Allow slides to cool to room temperature in the buffer for at least 20 minutes.[12]
-
Rinse slides with distilled water, then with PBST.
-
-
Peroxidase and Protein Blocking:
-
Antibody Incubation:
-
Drain the blocking buffer (do not rinse).
-
Apply the primary anti-CSF-1R antibody, diluted in blocking buffer or a commercial antibody diluent, to cover the tissue section.
-
Incubate overnight at 4°C in a humidified chamber.
-
The next day, wash slides 3 times with PBST for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature.
-
Wash slides 3 times with PBST for 5 minutes each.
-
-
Detection and Counterstaining:
-
Prepare the DAB substrate solution immediately before use.
-
Apply the DAB solution to the slides and monitor for color development (brown precipitate) under a microscope. This typically takes 2-10 minutes.
-
Stop the reaction by immersing the slides in distilled water.
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin by rinsing in running tap water or an alkaline solution.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%), 2 minutes each.
-
Clear in Xylene (or substitute) for 2 changes, 5 minutes each.
-
Apply a drop of permanent mounting medium and place a coverslip, avoiding air bubbles.
-
Allow the slides to dry before imaging.
-
III. Interpretation and Analysis
-
Positive Staining: A brown (DAB) precipitate indicates the presence of the CSF-1R protein. Staining is typically observed on the cell membrane and in the cytoplasm of macrophages.
-
Negative Control: A slide processed without the primary antibody should show no specific staining.
-
Positive Control: A tissue known to express high levels of CSF-1R (e.g., spleen, lymph node) should be used to validate the staining run.[10]
-
Quantitative Analysis: The number of CSF-1R-positive cells can be counted manually or with automated image analysis software in multiple high-power fields to compare between vehicle- and sotuletinib-treated groups. The results are often expressed as the number of positive cells per area (e.g., cells/mm²).
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. What are CSF-1R modulators and how do they work? [synapse.patsnap.com]
- 3. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. origene.com [origene.com]
- 12. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Studying Immune Checkpoint Blockade Synergy with BLZ945
For Researchers, Scientists, and Drug Development Professionals
Introduction
BLZ945 is an orally active, potent, and highly selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) with an IC50 of 1 nM.[1][2][3] CSF-1R signaling is crucial for the differentiation, proliferation, and survival of macrophages.[2][3][4] In the tumor microenvironment (TME), a high density of tumor-associated macrophages (TAMs) often correlates with a poor prognosis.[5] These TAMs typically exhibit an immunosuppressive M2-like phenotype, which hinders anti-tumor immune responses.[4] BLZ945 effectively blocks CSF-1R activity, leading to the inhibition of TAM proliferation and a reprogramming of their immunosuppressive functions, thereby promoting an anti-tumor immune response.[6][7]
Preclinical studies have demonstrated that while BLZ945 monotherapy can inhibit tumor growth, its efficacy is significantly enhanced when combined with immune checkpoint inhibitors, such as antibodies targeting the PD-1/PD-L1 axis.[8][9] This synergistic effect is attributed to the complementary mechanisms of relieving immunosuppression mediated by TAMs and reinvigorating T-cell-mediated anti-tumor immunity.[8] This document provides detailed application notes and experimental protocols for investigating the synergy between BLZ945 and immune checkpoint blockade in preclinical cancer models.
Mechanism of Action: BLZ945 and Anti-PD-1 Synergy
BLZ945 targets the CSF-1R on TAMs, leading to their depletion or repolarization from an M2-like immunosuppressive state to a more pro-inflammatory M1-like phenotype. This reduces the production of immunosuppressive cytokines and enhances the recruitment and function of cytotoxic T lymphocytes (CTLs) into the tumor. Immune checkpoint inhibitors, such as anti-PD-1 antibodies, work by blocking the interaction between PD-1 on T cells and its ligand PD-L1, which is often expressed on tumor cells and immune cells within the TME. This blockade removes an inhibitory signal, "releasing the brakes" on T cells and allowing them to effectively recognize and kill cancer cells.
The combination of BLZ945 and anti-PD-1 therapy creates a more favorable TME for anti-tumor immunity. BLZ945 remodels the macrophage compartment, while anti-PD-1 enhances the activity of tumor-infiltrating T cells, leading to a more robust and durable anti-tumor response.
Caption: BLZ945 and Anti-PD-1 Synergy Pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for BLZ945 and its synergistic effects with immune checkpoint blockade.
Table 1: BLZ945 In Vitro Potency
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CSF-1R) | 1 nM | Biochemical Assay | [1][2][3] |
| EC50 (CSF-1 dependent proliferation) | 67 nM | Bone Marrow-Derived Macrophages (BMDMs) | [1] |
| EC50 (CSF-1R phosphorylation) | 58 nM | HEK293 cells overexpressing human CSF-1R | [2][3] |
Table 2: Preclinical In Vivo Efficacy of BLZ945 and Anti-PD-1 Combination Therapy
| Cancer Model | Treatment Group | Outcome | Reference |
| TH-MYCN Neuroblastoma | Anti-PD-1/PD-L1 alone | No significant delay in tumor progression | [9] |
| BLZ945 + Anti-PD-1/PD-L1 | Potent synergistic anti-tumor effects (P < 0.05) | [9] | |
| Glioblastoma (Orthotopic) | BLZ945 alone | Median survival not significantly improved vs. control | [10] |
| Radiotherapy + BLZ945 | Significantly improved survival vs. radiotherapy alone | [10] | |
| BLZ945 + Anti-PD-1 | Data suggests potential for enhanced T-cell responses | [5] |
Table 3: Clinical Trial Data (NCT02829723) - BLZ945 +/- Spartalizumab (Anti-PD-1)
| Parameter | BLZ945 Monotherapy | BLZ945 + Spartalizumab | Reference |
| Number of Patients | 77 | 69 | [5][11] |
| Median Duration of Exposure | 8.0 weeks | 8.0 weeks | [5][11] |
| Stable Disease | 34% (21/61) | 45% (22/49) | [5][11] |
| Partial Response (HNSCC) | 0 | 1 patient | [5][11] |
| Partial Response (GBM, RANO criteria) | 1/7 evaluable patients | 1/11 evaluable patients | [5][11] |
Experimental Protocols
In Vitro Macrophage Polarization Assay
This protocol details the generation of bone marrow-derived macrophages (BMDMs) and their polarization to an M2 phenotype, followed by treatment with BLZ945 to assess its effect on macrophage polarization.
Materials:
-
6-12 week old C57BL/6 mice
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Murine M-CSF (Macrophage Colony-Stimulating Factor)
-
Murine IL-4 and IL-13
-
BLZ945 (solubilized in DMSO)
-
FACS Buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry: anti-CD45, anti-CD11b, anti-F4/80, anti-CD206 (MMR)
Procedure:
-
BMDM Isolation:
-
Euthanize mice and sterilize hind legs with 70% ethanol.
-
Isolate femur and tibia and flush the bone marrow with RPMI-1640 using a syringe.
-
Create a single-cell suspension and culture in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into BMDMs.
-
-
M2 Polarization and BLZ945 Treatment:
-
Plate the differentiated BMDMs in 6-well plates.
-
To induce M2 polarization, add 20 ng/mL of IL-4 and IL-13 to the culture medium.
-
Concurrently, treat the cells with varying concentrations of BLZ945 (e.g., 10 nM - 1 µM) or vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against CD45, CD11b, F4/80 (pan-macrophage markers), and CD206 (M2 marker).
-
Analyze the percentage of CD206+ cells within the CD45+/CD11b+/F4/80+ macrophage population using a flow cytometer.
-
Caption: In Vitro Macrophage Polarization Workflow.
In Vivo Syngeneic Mouse Model Study
This protocol outlines a general procedure for evaluating the synergy of BLZ945 and anti-PD-1 therapy in a syngeneic mouse tumor model. Specifics may need to be adjusted based on the tumor model used (e.g., TH-MYCN neuroblastoma or GL261 glioma).
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 for GL261, or TH-MYCN transgenic mice)
-
Tumor cells (e.g., GL261 glioma cells)
-
BLZ945 (formulated for oral gavage, e.g., in 20% Captisol)
-
Anti-mouse PD-1 antibody (and corresponding isotype control)
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Inject tumor cells subcutaneously or orthotopically into the appropriate mouse strain. For example, for an orthotopic glioblastoma model, stereotactically inject GL261 cells into the striatum.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³) for subcutaneous models, or monitor tumor growth by bioluminescence imaging for orthotopic models.
-
-
Treatment Administration:
-
Randomize mice into four treatment groups: (1) Vehicle + Isotype control, (2) BLZ945 + Isotype control, (3) Vehicle + Anti-PD-1 Ab, (4) BLZ945 + Anti-PD-1 Ab.
-
Administer BLZ945 daily via oral gavage (e.g., 200 mg/kg).
-
Administer anti-PD-1 antibody via intraperitoneal injection (e.g., 10-12.5 mg/kg) every 3 days.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers every 2-3 days for subcutaneous models.
-
Monitor overall survival and body weight.
-
At the end of the study (or at defined time points), euthanize mice and harvest tumors and spleens for further analysis.
-
-
Tumor Microenvironment Analysis:
-
Prepare single-cell suspensions from tumors.
-
Perform multi-color flow cytometry to analyze immune cell populations (e.g., CD8+ T cells, regulatory T cells, M1/M2 macrophages).
-
Perform immunohistochemistry on tumor sections to visualize immune cell infiltration.
-
Caption: In Vivo Synergy Study Workflow.
Conclusion
The combination of the CSF-1R inhibitor BLZ945 with immune checkpoint blockade represents a promising therapeutic strategy to overcome resistance to immunotherapy in solid tumors. The protocols and data presented in these application notes provide a framework for researchers to further investigate and understand the synergistic mechanisms of this combination, with the ultimate goal of translating these findings into effective clinical applications for cancer patients.
References
- 1. Targeted systemic dendrimer delivery of CSF‐1R inhibitor to tumor‐associated macrophages improves outcomes in orthotopic glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of programmed cell death-1 on neuroblastoma cells in TH-MYCN transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Anti-PD-1 Blockade and Stereotactic Radiation Produce Long-Term Survival in Mice With Intracranial Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Anti-PD-1 checkpoint blockade monotherapy in the orthotopic GL261 glioma model: the devil is in the detail - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Sotuletinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effect of Sotuletinib hydrochloride (BLZ945) on cell viability. Sotuletinib is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a key signaling pathway in myeloid cells.
Introduction
This compound is an orally active and brain-penetrant small molecule inhibitor of the CSF-1R tyrosine kinase, with a biochemical IC50 of 1 nM.[1][2][3][4][5] It demonstrates over 1,000-fold selectivity against its closest receptor tyrosine kinase homologs.[2][4][5] The primary mechanism of action involves binding to CSF-1R on cells such as tumor-associated macrophages (TAMs), thereby blocking the downstream signaling pathways that regulate their proliferation, differentiation, and survival.[6][7] This targeted action makes Sotuletinib a compound of interest for reprogramming the tumor microenvironment and in the study of diseases where myeloid cells play a critical role, such as certain cancers and amyotrophic lateral sclerosis (ALS).[8]
Mechanism of Action: The CSF-1R Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a cell-surface receptor tyrosine kinase activated by its ligands, CSF-1 and IL-34.[9][10][11] Upon ligand binding, the receptor dimerizes and undergoes trans-autophosphorylation of several tyrosine residues.[11][12] This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream pathways, including:
-
PI3K-AKT Pathway: Regulates cell survival and proliferation.[9]
-
ERK1/2 (MAPK) Pathway: Plays a central role in myeloid cell differentiation and proliferation.[9][10]
-
JAK/STAT Pathway: Involved in inflammatory responses and cell proliferation.[9]
-
NF-κB Pathway: Regulates inflammatory and survival responses.[9]
This compound exerts its effect by inhibiting the kinase activity of CSF-1R, thereby blocking these downstream signaling events.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 6. Facebook [cancer.gov]
- 7. Sotuletinib | C20H22N4O3S | CID 46184986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sotuletinib - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 12. Reactome | Signaling by CSF1 (M-CSF) in myeloid cells [reactome.org]
Application Notes and Protocols for In Vivo Imaging of Sotuletinib Hydrochloride Effects on Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo imaging of the therapeutic effects of Sotuletinib hydrochloride (BLZ945), a potent and selective Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitor, on various tumor models. The protocols detailed below are designed to enable researchers to effectively monitor tumor progression, therapeutic response, and the underlying mechanisms of action of this compound in a preclinical setting.
Introduction to this compound
This compound is a small molecule inhibitor targeting CSF-1R.[1][2][3] The binding of its ligand, CSF-1, to CSF-1R is crucial for the differentiation, survival, and proliferation of mononuclear phagocytes, including tumor-associated macrophages (TAMs).[4] In the tumor microenvironment, TAMs often adopt an immunosuppressive M2-like phenotype, which promotes tumor growth, angiogenesis, and metastasis.[5] By blocking CSF-1R signaling, this compound aims to deplete or repolarize these pro-tumoral TAMs, thereby reducing immunosuppression and enabling an anti-tumor immune response.[4][6] Preclinical studies have demonstrated its efficacy in various cancer models, including glioma, breast cancer, and cervical cancer.[2][7][8]
Core Applications
-
Monitoring Tumor Growth and Regression: Non-invasively track changes in tumor volume and viability over time in response to this compound treatment.
-
Assessing Therapeutic Efficacy: Quantitatively evaluate the anti-tumor activity of this compound as a monotherapy or in combination with other agents.
-
Investigating Mechanism of Action: Visualize the effects of this compound on the tumor microenvironment, such as changes in macrophage infiltration and activity.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on tumor growth in various preclinical models.
Table 1: Effect of this compound on Glioma Tumor Growth
| Animal Model | Cell Line | Treatment Group | Dosing Regimen | Duration | Primary Endpoint | Outcome | Reference |
| PDGF-B-driven glioma (PDG) mice | - | Sotuletinib HCl | 200 mg/kg/day, p.o. | 2 weeks | Tumor Volume Reduction | 56% reduction | [9] |
| PDGF-B-driven glioma (PDG) mice | - | Sotuletinib HCl | 200 mg/kg/day, p.o. | 2.5 weeks post-injection until endpoint | Symptom-free survival | 64.3% survival at 26 weeks vs. 5.7 weeks median survival for vehicle | [10] |
| Orthotopic murine GBM | TRP GBM cells | Sotuletinib HCl + Radiotherapy | 200 mg/kg/day, p.o. | 10 days | Median Overall Survival | Not reached vs. 45 days for RT alone | [3] |
Table 2: Effect of this compound on Breast Cancer Metastasis
| Animal Model | Cell Line | Treatment Setting | Dosing Regimen | Duration | Primary Endpoint | Outcome | Reference |
| Hematogenous brain-tropic model | 4T1-BR5 | Prevention | Not specified | Not specified | Reduction in brain metastasis formation | 57-65% reduction | [1][2] |
| Hematogenous brain-tropic model | 231-BR | Prevention | Not specified | Not specified | Reduction in brain metastasis formation | 57-65% reduction | [1][2] |
| Hematogenous brain-tropic model | 4T1-BR5 | Treatment | Not specified | Not specified | Reduction in number and size of metastases | 44-65% and 61-72% reduction, respectively | [1][2] |
| Hematogenous brain-tropic model | 231-BR | Treatment | Not specified | Not specified | Reduction in number and size of metastases | 44-65% and 61-72% reduction, respectively | [1][2] |
Table 3: Effect of this compound on Cervical Cancer Tumor Growth
| Animal Model | Cell Line | Treatment Group | Dosing Regimen | Duration | Primary Endpoint | Outcome | Reference |
| K14-HPV-16 transgenic mice | - | Sotuletinib HCl | Not specified | Not specified | Tumor Growth | Prevention of tumor progression | [7] |
| K14-HPV-16 transgenic mice | - | Sotuletinib HCl | Not specified | Not specified | Macrophage Content | Significant decrease in CSF1R+ stromal macrophages | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Sotuletinib inhibits CSF-1R signaling in TAMs.
Caption: Workflow for in vivo imaging of Sotuletinib's effects.
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging (BLI) of Tumor Growth
This protocol is designed for the non-invasive monitoring of tumor burden in response to this compound treatment using luciferase-expressing cancer cells.
Materials:
-
Luciferase-expressing tumor cells (e.g., glioma, breast, or cervical cancer cell lines)
-
Immunocompromised mice (e.g., BALB/c nude or NSG)
-
This compound (BLZ945)
-
Vehicle control (e.g., 20% Captisol)
-
D-Luciferin potassium salt
-
Phosphate-Buffered Saline (PBS), sterile
-
Isoflurane anesthesia system
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Calipers
Procedure:
-
Cell Culture and Implantation:
-
Culture luciferase-expressing cancer cells under standard conditions.
-
Harvest and resuspend cells in sterile PBS at the desired concentration.
-
Subcutaneously or orthotopically inject the cancer cells into the appropriate site of the anesthetized mice. For subcutaneous models, inject into the flank. For orthotopic models, follow established surgical procedures for the specific organ.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by caliper measurement (for subcutaneous models) or initial imaging until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 200 mg/kg) or vehicle control daily via oral gavage.
-
-
Bioluminescence Imaging:
-
Prepare a fresh stock solution of D-Luciferin at 15 mg/mL in sterile PBS.[7]
-
Anesthetize mice using isoflurane.
-
Inject D-Luciferin intraperitoneally (i.p.) at a dose of 150 mg/kg.[7]
-
Wait for 10-15 minutes for substrate distribution.[9]
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images. Exposure time may need to be adjusted based on signal intensity.
-
Repeat imaging at regular intervals (e.g., twice weekly) to monitor tumor progression.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumor sites.
-
Quantify the bioluminescent signal as total flux (photons/second).
-
Plot the average bioluminescent signal for each treatment group over time to assess therapeutic response.
-
Protocol 2: In Vivo Fluorescence Imaging of Tumor-Associated Macrophages
This protocol allows for the visualization and quantification of TAMs within the tumor microenvironment, which can be modulated by this compound.
Materials:
-
Tumor cells (as in Protocol 1)
-
Immunocompromised mice
-
This compound
-
Vehicle control
-
Fluorescently-labeled antibody targeting a macrophage marker (e.g., F4/80-Alexa Fluor 680 or CD68-AF750) or a fluorescent reporter expressed by TAMs.
-
In vivo fluorescence imaging system
Procedure:
-
Tumor Model and Treatment:
-
Establish tumors in mice as described in Protocol 1.
-
Initiate treatment with this compound or vehicle control.
-
-
Fluorescent Probe Administration:
-
At desired time points during the treatment course, administer the fluorescently-labeled anti-macrophage antibody via intravenous (i.v.) injection. The optimal dose and timing should be determined empirically.
-
-
Fluorescence Imaging:
-
At a predetermined time after probe injection (to allow for clearance from circulation and accumulation in the tumor), anesthetize the mice.
-
Place the mouse in the fluorescence imaging system.
-
Acquire images using the appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Define ROIs around the tumor.
-
Quantify the fluorescence intensity within the ROIs.
-
Compare the fluorescence signal between treatment and control groups to assess the effect of this compound on TAM infiltration.
-
Ex vivo imaging of excised tumors and organs can be performed at the end of the study to confirm in vivo findings and assess probe biodistribution.
-
Conclusion
The protocols and data presented here provide a framework for the in vivo imaging of this compound's therapeutic effects. By employing these methods, researchers can gain valuable insights into the efficacy and mechanism of action of this promising anti-cancer agent, facilitating its further development and clinical translation.
References
- 1. A CSF-1R inhibitor both prevents and treats triple-negative breast cancer brain metastases in hematogenous preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A CSF-1R inhibitor both prevents and treats triple-negative breast cancer brain metastases in hematogenous preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative bioluminescence imaging of mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioluminescent animal models of human breast cancer for tumor biomass evaluation and metastasis detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo synergistic anti-tumor effect of paclitaxel nanoparticles combined with radiotherapy on human cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cervical cancer treatment update: A Society of Gynecologic Oncology clinical practice statement - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sotuletinib hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Sotuletinib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound exhibits high solubility in water and Dimethyl Sulfoxide (DMSO). However, it has limited solubility in ethanol. It is practically insoluble in pure water without the aid of co-solvents or formulation agents.[1] Some suppliers report high aqueous solubility for the hydrochloride salt, potentially up to 100 mg/mL.[2][3] It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[1][4]
Q2: I am observing precipitation when preparing aqueous solutions of this compound. What could be the cause and how can I resolve it?
A2: Precipitation in aqueous solutions can occur due to several factors. Sotuletinib free base is poorly soluble in water, and issues with the salt form can arise. Ensure the pH of your solution is maintained to support the ionized state of the hydrochloride salt. If you are still encountering issues, consider using a co-solvent system. For in vivo studies, formulations with PEG300, Tween-80, and saline are commonly used to achieve stable solutions.[2][5]
Q3: Are there established formulations to improve the solubility and bioavailability of Sotuletinib for in vivo experiments?
A3: Yes, several multi-component solvent systems are recommended for preparing this compound for in vivo administration. These formulations are designed to enhance solubility and stability. Common examples include mixtures of DMSO, PEG300, Tween-80, and saline, or alternatives using sulfobutylether-β-cyclodextrin (SBE-β-CD) or corn oil.[2][6]
Q4: My DMSO stock solution of Sotuletinib appears cloudy or has precipitated over time. What should I do?
A4: Cloudiness or precipitation in DMSO stock solutions can be caused by the absorption of atmospheric moisture, as DMSO is hygroscopic.[4] It is recommended to use fresh, anhydrous DMSO for preparing stock solutions.[1] If you observe precipitation, gentle warming and sonication can help redissolve the compound.[5][6] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and exposure to moisture.[6]
Solubility Data
The following tables summarize the reported solubility of Sotuletinib and its hydrochloride salt in various solvents and formulation systems.
Table 1: Solubility in Standard Solvents
| Solvent | Form | Concentration (mg/mL) | Concentration (mM) | Notes |
| Water | Hydrochloride Salt | ~100 | ~229.92 | [2][3] |
| Water | Free Base | Insoluble | - | [1] |
| DMSO | Free Base | 80 - 257 | 200.76 - 644.95 | Use of fresh, anhydrous DMSO is critical.[1][4][5] |
| DMSO | Hydrochloride Salt | ~100 | ~229.92 | [2][3] |
| Ethanol | Free Base | 2 - 3 | ~7.52 | Heating may be required.[1][5] |
| PBS | Hydrochloride Salt | 100 | 229.92 | [6] |
Table 2: Solubility in In Vivo Formulations
| Formulation Components | Achieved Concentration (mg/mL) | Achieved Concentration (mM) | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 - 5 | ≥ 5.75 - 12.55 | [2][5][6] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 5.75 | [2][6] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 | ≥ 5.75 | [2][6] |
Troubleshooting Guides
Issue: Difficulty Dissolving this compound Powder
-
Root Cause Analysis:
-
Inadequate solvent power.
-
Presence of moisture in the solvent (especially DMSO).
-
Insufficient agitation or energy to break crystal lattice.
-
-
Solutions:
-
Select an appropriate solvent: For stock solutions, use fresh, anhydrous DMSO.[1][4] For aqueous preparations, ensure you are using the hydrochloride salt.
-
Apply energy: Use sonication or gentle heating (e.g., 37°C) to aid dissolution.[5][7]
-
Use a co-solvent system: For aqueous-based final concentrations, prepare a high-concentration stock in DMSO and then dilute it into your aqueous buffer or formulation vehicle.
-
Issue: Compound Crashes Out of Solution Upon Dilution
-
Root Cause Analysis:
-
The final solvent system does not have sufficient solubilizing capacity for the desired concentration.
-
Rapid changes in solvent polarity upon dilution.
-
-
Solutions:
-
Sequential Addition: When preparing formulations, add the co-solvents sequentially and ensure the solution is clear before adding the next component.[2][5]
-
Use of Surfactants/Excipients: Incorporate surfactants like Tween-80 or complexing agents like SBE-β-CD in your final formulation to maintain solubility.[2][6]
-
Lower the Final Concentration: If possible, reduce the final working concentration of this compound.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the required amount of this compound powder (Molecular Weight: 434.94 g/mol ).
-
Add fresh, anhydrous DMSO to the powder to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly.
-
If necessary, place the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol is for a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2][5]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 to the DMSO stock (relative to the DMSO volume). Mix until the solution is clear.
-
Add 0.5 volumes of Tween-80. Mix until the solution is clear.
-
Add 4.5 volumes of sterile saline to reach the final desired volume. Mix thoroughly.
-
The resulting solution should be clear and can be used for administration. It is recommended to use this formulation immediately after preparation.[5]
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sotuletinib HCl | Others 11 | 2222138-31-8 | Invivochem [invivochem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
Technical Support Center: Optimizing BLZ945 Dosage for Long-Term In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of BLZ945 for long-term in vivo studies. Our goal is to provide practical guidance to address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section addresses common challenges encountered during the long-term administration of BLZ945.
Issue 1: Suboptimal Efficacy or Tumor Relapse
Question: My long-term BLZ945 treatment showed initial tumor regression, but the tumors have started to grow again. What could be the cause and how can I troubleshoot this?
Answer:
This phenomenon, known as acquired resistance, has been observed in long-term preclinical trials with BLZ945, particularly in glioma models.[1] Here’s a breakdown of potential causes and troubleshooting steps:
-
Mechanism of Resistance: Long-term CSF-1R inhibition can lead to the activation of alternative signaling pathways in tumor cells or the tumor microenvironment that bypass the dependency on CSF-1R signaling for growth and survival.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Ensure that BLZ945 is still effectively inhibiting CSF-1R in the tumor-associated macrophages (TAMs). This can be assessed by analyzing the phosphorylation status of CSF-1R in TAMs isolated from treated tumors.
-
Investigate Alternative Signaling Pathways: Analyze recurrent tumors for the upregulation of other survival pathways. For instance, in glioma models, resistance has been associated with the activation of the PI3K signaling pathway.[1]
-
Combination Therapy: Consider combining BLZ945 with inhibitors of the identified resistance pathways. For example, in glioma models demonstrating PI3K pathway activation, combining BLZ945 with a PI3K inhibitor has shown promise.[1]
-
Intermittent Dosing: While continuous daily dosing is common, exploring intermittent dosing schedules may delay the onset of resistance. However, this needs to be empirically tested for your specific model.
-
Logical Troubleshooting Flow for Suboptimal Efficacy:
References
Troubleshooting off-target effects of Sotuletinib hydrochloride
For Research Use Only
Welcome to the technical support center for Sotuletinib hydrochloride (also known as BLZ945). This resource is intended for researchers, scientists, and drug development professionals to help troubleshoot potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective, orally bioavailable, and brain-penetrant inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase. It functions by binding to the ATP-binding site of CSF-1R with high affinity, thereby blocking the downstream signaling pathways that are crucial for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells. In the context of cancer, this leads to the depletion and reprogramming of tumor-associated macrophages (TAMs), which can alleviate immunosuppression within the tumor microenvironment.
Q2: How selective is Sotuletinib for CSF-1R?
Sotuletinib is reported to be highly selective for CSF-1R, with an IC50 of 1 nM. It demonstrates over 1,000-fold selectivity against its closest receptor tyrosine kinase homologs. However, like most kinase inhibitors, it can interact with other kinases at higher concentrations.
Troubleshooting Guide
Unexpected Phenotype in a CSF-1R Negative Cell Line
Issue: I am observing a biological effect of Sotuletinib in a cell line that does not express CSF-1R. Is this an off-target effect?
Possible Causes and Solutions:
-
Low-Affinity Off-Target Engagement: At higher concentrations, Sotuletinib may inhibit other kinases. Known, lower-affinity targets are summarized in the table below.
-
Indirect Effects: The observed phenotype could be a downstream consequence of Sotuletinib's effect on other cell types in your culture system (e.g., contaminating myeloid cells) or a previously uncharacterized off-target.
-
Experimental Artifact: Ensure proper experimental controls are in place.
Troubleshooting Workflow:
How to minimize Sotuletinib hydrochloride toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sotuletinib hydrochloride in animal models. The information is designed to help anticipate and manage potential toxicities, ensuring the successful execution of preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary toxicity observed with this compound in animal models?
A1: The most consistently reported toxicity in both rodent (rat) and non-rodent (cynomolgus monkey) models is a dose-dependent, asymptomatic elevation of liver enzymes, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1][2] This effect is generally not associated with direct liver injury, such as hepatocellular necrosis or inflammation, when examined by standard histopathology.[1][2]
Q2: What is the mechanism behind the elevation of liver enzymes?
A2: The elevation of liver enzymes is an on-target effect related to Sotuletinib's mechanism of action as a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2] CSF1R is crucial for the survival and function of macrophages, including Kupffer cells, which are the resident macrophages of the liver.[1][2] Sotuletinib administration leads to a significant depletion of these Kupffer cells.[1][2] Since Kupffer cells are primarily responsible for the clearance of circulating enzymes like ALT and AST from the blood, their depletion results in a reduced clearance rate and consequently, higher measured levels of these enzymes in the serum.[1][2]
Q3: Is the liver enzyme elevation reversible?
A3: Yes, preclinical studies in rats have demonstrated that the elevation in ALT levels is reversible upon discontinuation of Sotuletinib treatment.[1] Following withdrawal of the compound, liver enzyme levels have been observed to return to baseline.[1]
Q4: Has a No-Observed-Adverse-Effect Level (NOAEL) been established for Sotuletinib?
A4: Based on publicly available information, a formal NOAEL from regulatory toxicology studies has not been disclosed. However, preclinical studies have investigated a range of doses. In rats, dose ranges from 3 to 250 mg/kg/day have been studied, and in cynomolgus monkeys, doses ranged from 6 to 200 mg/kg/day.[1] Significant ALT elevation was reported in rats at a dose of 150 mg/kg/day.[1]
Q5: Are there any strategies to minimize Sotuletinib-induced liver enzyme elevation in my animal studies?
A5: Currently, the most direct way to manage liver enzyme elevation is through dose modulation. This can include:
-
Dose Reduction: Lowering the administered dose of Sotuletinib is expected to lessen the extent of Kupffer cell depletion and, therefore, the magnitude of enzyme elevation.
-
Intermittent Dosing: The use of alternative dosing schedules, such as periods of treatment followed by drug-free intervals, may allow for the recovery of the Kupffer cell population and normalization of enzyme levels.[1] Studies with Sotuletinib have explored varied dosing regimens, including daily and alternated on- and off-treatment periods.[1]
There is currently no published evidence on the use of supportive care or co-medications to specifically counteract this mechanism-based enzyme elevation in preclinical models.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high ALT/AST levels at a low dose | High sensitivity of the animal strain or individual variability. Off-target hepatotoxicity (unlikely based on current data, but possible). | 1. Confirm the dose and formulation. 2. Review the literature for strain-specific responses to CSF1R inhibitors. 3. Consider including a lower dose group in subsequent studies. 4. Perform histopathological analysis of the liver to rule out direct hepatocellular injury. |
| Progressive, non-plateauing rise in liver enzymes | Continuous and profound depletion of Kupffer cells without reaching a new homeostatic equilibrium. Potential for underlying, mild liver injury being unmasked by the reduced enzyme clearance. | 1. Consider a dose interruption to assess for reversibility. 2. Implement an intermittent dosing schedule. 3. Evaluate liver-specific biomarkers of injury, such as miR-122, to rule out direct hepatotoxicity.[1] |
| Elevated Creatine Kinase (CK) levels | Similar to liver enzymes, CK clearance may also be affected by the depletion of macrophages in the reticuloendothelial system. | 1. Monitor CK levels alongside ALT and AST. 2. Correlate CK elevation with any clinical signs of muscle injury. 3. If significant, consider histopathology of skeletal muscle. |
| Difficulty in distinguishing between delayed clearance and true hepatotoxicity | The primary challenge with Sotuletinib is interpreting elevated liver enzymes in the absence of histopathological findings. | 1. The key is to assess for direct evidence of liver damage. 2. Measure liver-specific injury biomarkers (e.g., miR-122, glutamate dehydrogenase). 3. Perform thorough histopathological evaluation of the liver. The absence of necrosis, inflammation, or other degenerative changes points towards delayed clearance as the cause.[1] |
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on Sotuletinib.
Table 1: Sotuletinib Dose Ranges in Preclinical Toxicity Studies [1]
| Species | Dose Range Studied (mg/kg/day) |
| Rat | 3 - 250 |
| Cynomolgus Monkey | 6 - 200 |
Table 2: Quantitative Effects of Sotuletinib on ALT Clearance in Rats [1]
| Parameter | Vehicle Control | Sotuletinib (150 mg/kg/day) |
| Exogenous ALT1 Half-life | ~12 hours | ~18.6 hours |
| Exogenous ALT1 Clearance Rate | - | 1.55-fold lower |
| Exogenous ALT1 AUC (48h) | - | 1.37-fold higher |
Experimental Protocols
Protocol 1: Assessment of Sotuletinib-Induced Liver Enzyme Elevation and Reversibility
This protocol is adapted from the methodology described by Pognan et al. (2022)[1] and is aligned with OECD Guideline 407 for repeated dose 28-day oral toxicity studies in rodents.
-
Animal Model: Male Wistar rats.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose), daily oral gavage.
-
Group 2: this compound (e.g., 150 mg/kg/day), daily oral gavage for a defined period (e.g., 28 days).
-
Group 3 (Optional Reversibility Arm): this compound (e.g., 150 mg/kg/day), daily oral gavage for a shorter period (e.g., 16 days), followed by a treatment-free recovery period.
-
-
Administration: Administer the vehicle or this compound by oral gavage once daily.
-
Monitoring:
-
Clinical Observations: Daily checks for any signs of toxicity.
-
Body Weight: Record weekly.
-
Blood Sampling: Collect blood samples (e.g., via tail vein) at baseline and at regular intervals (e.g., weekly) for clinical chemistry analysis.
-
-
Biochemical Analysis: Analyze serum for ALT, AST, and CK levels.
-
Terminal Procedures:
-
At the end of the study, euthanize animals and perform a full necropsy.
-
Collect liver tissue for histopathological examination.
-
For the reversibility arm, monitor blood parameters until they return to baseline.
-
Protocol 2: In Vivo Assay to Confirm Delayed Enzyme Clearance
This advanced protocol, based on Pognan et al. (2022)[1], directly measures the impact of Sotuletinib on enzyme clearance.
-
Animal Model: Male Wistar rats.
-
Pre-treatment:
-
Treat one group of rats with vehicle and another with this compound (e.g., 150 mg/kg/day) for a period sufficient to induce Kupffer cell depletion (e.g., 9 days).
-
-
Exogenous Enzyme Administration:
-
Administer a bolus intravenous injection of a recombinant, tagged version of the enzyme of interest (e.g., His-tagged rat ALT1).
-
-
Pharmacokinetic Blood Sampling:
-
Collect serial blood samples at multiple time points post-injection (e.g., 5 min, 1, 2, 4, 8, 24, 48 hours).
-
-
Analysis:
-
Measure the concentration of the tagged enzyme in the serum at each time point using an appropriate method (e.g., ELISA for the tag).
-
Calculate pharmacokinetic parameters, including half-life, clearance rate, and Area Under the Curve (AUC).
-
-
Confirmation of Kupffer Cell Depletion:
-
At the end of the study, collect liver tissue and perform immunohistochemistry for a macrophage marker (e.g., CD68) to confirm the reduction in Kupffer cells in the Sotuletinib-treated group.[2]
-
Visualizations
Caption: Mechanism of Sotuletinib-induced liver enzyme elevation.
Caption: Workflow for a preclinical toxicity study of Sotuletinib.
Caption: Decision tree for interpreting elevated liver enzymes.
References
Interpreting unexpected results in Sotuletinib hydrochloride experiments
Welcome to the technical support center for Sotuletinib hydrochloride (also known as BLZ945). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this potent and selective CSF-1R inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active and brain-penetrant small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.[1][2][3][4] It exhibits high selectivity for CSF-1R with an IC50 of approximately 1 nM.[1][2][3][4] By binding to the ATP-binding site of CSF-1R, Sotuletinib blocks the downstream signaling pathways that are crucial for the survival, proliferation, and differentiation of macrophages and other myeloid cells.[5][6] This leads to a reduction in tumor-associated macrophages (TAMs) within the tumor microenvironment.[3][7]
Q2: What are the known downstream signaling pathways affected by this compound?
A2: Upon ligand (CSF-1 or IL-34) binding, CSF-1R dimerizes and autophosphorylates, activating several key downstream signaling pathways. Sotuletinib inhibits these processes. The primary pathways affected include:
-
PI3K/AKT Pathway: Crucial for cell survival and proliferation.[5]
-
MAPK/ERK Pathway: Involved in cell proliferation and differentiation.[5]
-
JAK/STAT Pathway: Plays a role in inflammatory responses and cell survival.[8][9]
Inhibition of these pathways by Sotuletinib ultimately leads to decreased viability of CSF-1R-dependent cells.
Data Presentation
Table 1: In Vitro Potency of Sotuletinib (BLZ945)
| Target/Assay | Cell Line/System | IC50 / EC50 | Reference |
| CSF-1R (c-Fms) | Cell-free assay | 1 nM | [1][2][3][4] |
| c-Kit | Cell-free assay | 3.2 µM | [2] |
| PDGFRβ | Cell-free assay | 4.8 µM | [2] |
| Flt3 | Cell-free assay | 9.1 µM | [2] |
| CSF-1 dependent proliferation | Bone Marrow-Derived Macrophages (BMDMs) | 67 nM | [1][10] |
| Antiproliferative activity | Mouse M-NFS-60 cells | 71 nM | [11] |
| Cell Viability | Panc02 | 18 µM | [2] |
Table 2: In Vivo Dosing and Formulation of Sotuletinib (BLZ945)
| Animal Model | Dosage | Formulation | Reference |
| Glioma-bearing mice | 200 mg/kg, p.o. | Not specified | [11][12] |
| MMTV-PyMT transgenic mice | 200 mg/kg, p.o. | Not specified | [12] |
| Rats | 150 mg/kg/day, p.o. | 50:50 (v:v) 200 mM Sodium Acetate solution, pH 4.5:1.0 % (w/v) methyl cellulose | [4] |
| Mice (general) | Varies | 0.5% CMC-Na + 1% Tween 80 (suspension) | [11] |
| Mice (general) | Varies | DMSO, PEG300, Tween80, ddH2O (solution) | [11] |
| Mice (general) | Varies | DMSO, Corn oil (solution) | [11] |
Troubleshooting Guides
Guide 1: Unexpected Results in Cell Viability Assays
Problem: Inconsistent or unexpected IC50/EC50 values for Sotuletinib in cell viability assays (e.g., MTT, MTS, Resazurin).
Potential Causes and Solutions:
-
Cause 1: Cell Type Specificity. Sotuletinib's primary targets are CSF-1R expressing cells, mainly macrophages.[3][13] It is not expected to have a direct cytotoxic effect on CSF-1R-negative tumor cells.[1][13]
-
Troubleshooting:
-
Confirm CSF-1R expression in your cell line via Western Blot or flow cytometry.
-
If your goal is to assess the indirect effects of Sotuletinib on tumor cells, consider co-culture experiments with macrophages.
-
-
-
Cause 2: Assay Interference. Some assay reagents can be affected by the chemical properties of the tested compound.
-
Troubleshooting:
-
Run a control with Sotuletinib in cell-free media to check for direct reduction of the viability dye.
-
Consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based assay like CellTiter-Glo®).
-
-
-
Cause 3: Time-Dependent Effects. The IC50 value can vary depending on the incubation time.[14]
-
Troubleshooting:
-
Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
-
Ensure consistent incubation times across all experiments for comparable results.
-
-
Workflow for Troubleshooting Cell Viability Assays
Caption: Troubleshooting workflow for unexpected cell viability results.
Guide 2: Absence of p-CSF-1R Inhibition in Western Blot
Problem: No significant decrease in phosphorylated CSF-1R (p-CSF-1R) levels after Sotuletinib treatment in a CSF-1R expressing cell line.
Potential Causes and Solutions:
-
Cause 1: Suboptimal Ligand Stimulation. CSF-1R phosphorylation is dependent on stimulation by its ligands, CSF-1 or IL-34.
-
Troubleshooting:
-
Ensure that you are stimulating the cells with an appropriate concentration of recombinant CSF-1 or IL-34 prior to and during Sotuletinib treatment.
-
Serum-starve the cells before stimulation to reduce baseline receptor activation.
-
-
-
Cause 2: Issues with Sample Preparation. Phosphorylated proteins are susceptible to dephosphorylation by endogenous phosphatases.[1][2]
-
Cause 3: Inappropriate Western Blotting Conditions.
-
Troubleshooting:
-
Blocking: Avoid using milk as a blocking agent, as the phosphoprotein casein can interfere with phospho-specific antibodies. Use Bovine Serum Albumin (BSA) instead.[2][12]
-
Buffers: Use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS), as the phosphate ions in PBS can interfere with the binding of some phospho-specific antibodies.[1][11]
-
Antibody: Ensure your primary antibody is specific for the phosphorylated form of CSF-1R. Always include a control for total CSF-1R to confirm equal protein loading.[1][15]
-
-
Workflow for Troubleshooting Western Blot for p-CSF-1R
Caption: Troubleshooting workflow for Western blot analysis of p-CSF-1R.
Guide 3: Unexpected In Vivo Results
Problem 1: Elevated Liver Enzymes (ALT, AST) without Hepatotoxicity.
Explanation: Preclinical studies in rats and monkeys have shown that Sotuletinib can cause an elevation in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) without observable liver damage.[14][16] This is thought to be due to Sotuletinib's on-target effect of depleting Kupffer cells (liver-resident macrophages), which are responsible for clearing these enzymes from the blood.[14][16] This leads to a delayed clearance and consequently higher measured levels in the serum.
-
Recommendation: When observing elevated liver enzymes, it is important to also assess liver histology for signs of injury. The absence of hepatocellular lesions may suggest this clearance-based mechanism rather than direct hepatotoxicity.
Problem 2: Acquired Resistance to Sotuletinib Treatment.
Explanation: In preclinical glioma models, tumors that initially respond to Sotuletinib (BLZ945) can develop acquired resistance.[8][17] This resistance has been shown to be mediated by the tumor microenvironment and involves the activation of compensatory signaling pathways.[8][17] One identified mechanism is the upregulation of IGF-1 secretion from macrophages, which activates the PI3K pathway in tumor cells, bypassing the CSF-1R blockade.[8]
-
Troubleshooting and Further Investigation:
-
If tumors recur after an initial response, analyze the tumor microenvironment and signaling pathways in the resistant tumors.
-
Perform Western blot analysis for markers of PI3K pathway activation (e.g., p-AKT).
-
Consider combination therapies. Studies have shown that combining Sotuletinib with a PI3K inhibitor can overcome this resistance.[8]
-
Logical Relationship of Acquired Resistance
Caption: Mechanism of acquired resistance to Sotuletinib.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted for assessing the effect of Sotuletinib on the viability of CSF-1R-dependent cells like bone marrow-derived macrophages (BMDMs).[11][12]
-
Cell Plating: Seed BMDMs in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x Sotuletinib dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72-96 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Reading: Mix gently and read the absorbance at 570 nm with a reference wavelength of 650 nm.
Protocol 2: Western Blot for p-CSF-1R
-
Cell Culture and Treatment: Plate CSF-1R expressing cells and allow them to adhere. Serum-starve the cells for 4-6 hours. Pre-treat with Sotuletinib or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with recombinant CSF-1 (e.g., 50 ng/mL) for 15-30 minutes.
-
Lysis: Immediately place the plate on ice, wash with ice-cold PBS, and lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-CSF-1R (Tyr723) and total CSF-1R overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: In Vitro Macrophage Polarization Assay
This protocol allows for the assessment of Sotuletinib's effect on macrophage polarization.
-
Macrophage Differentiation: Isolate bone marrow cells from mice and culture them in the presence of M-CSF (e.g., 20 ng/mL) for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs).
-
Plating and Treatment: Plate the BMDMs and treat with Sotuletinib or vehicle for 24 hours.
-
Polarization:
-
M1 Polarization: Add LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
M2 Polarization: Add IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
-
Incubation: Incubate for another 24-48 hours.
-
Analysis:
-
Gene Expression: Analyze the expression of M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg1, CD206) by RT-qPCR.
-
Protein Expression: Analyze cytokine secretion in the supernatant by ELISA or assess cell surface marker expression by flow cytometry.
-
Experimental Workflow for Macrophage Polarization Assay
Caption: Workflow for in vitro macrophage polarization experiments.
References
- 1. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. sotuletinib (BLZ-945) News - LARVOL Sigma [sigma.larvol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liver enzyme delayed clearance in rat treated by CSF1 receptor specific antagonist Sotuletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 16. researchgate.net [researchgate.net]
- 17. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Overcoming BLZ945 Resistance in Cancer Cell Lines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance to the CSF1R inhibitor, BLZ945. The following resources provide in-depth answers to common questions and detailed protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BLZ945?
BLZ945 is a potent and highly selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1] Its main therapeutic effect is not on the cancer cells themselves, but on Tumor-Associated Macrophages (TAMs), which are abundant in the tumor microenvironment (TME). By blocking the CSF1R signaling pathway, BLZ945 can reprogram these TAMs from a pro-tumoral (M2-like) state to an anti-tumoral (M1-like) phenotype and, in some models, reduce their numbers within the tumor.[2] This modulation of the TME can suppress tumor growth.[3][4] It is important to note that cancer cells that do not express CSF1R are generally not directly affected by BLZ945 in monoculture.[3][5][6]
Q2: I'm not observing any effect of BLZ945 on my cancer cell line in vitro. Why is this?
A lack of response to BLZ945 in a standard in vitro monoculture is expected if the cancer cells do not express CSF1R. The anti-tumor activity of BLZ945 is primarily mediated through its effects on TAMs.[3][5] To observe the efficacy of BLZ945, it is recommended to use co-culture systems with macrophages or in vivo models that possess a complete tumor microenvironment.
Q3: My in vivo model showed an initial positive response to BLZ945, but the tumors eventually grew back. What is the likely cause of this acquired resistance?
The predominant mechanism for acquired resistance to BLZ945, especially noted in glioblastoma models, involves the tumor microenvironment.[5] Prolonged inhibition of CSF1R can induce a signaling shift within the TME. Reprogrammed TAMs may begin to secrete alternative growth factors, such as Insulin-like Growth Factor 1 (IGF-1), which can then activate compensatory survival pathways in the cancer cells. This often involves the upregulation of the IGF-1 Receptor (IGF-1R) on tumor cells and subsequent activation of the PI3K/AKT signaling cascade, allowing the tumor to bypass the CSF1R blockade.[5][7]
Q4: Besides the IGF-1R/PI3K pathway, are there other potential mechanisms of resistance to BLZ945?
Yes, other mechanisms of resistance have been proposed and observed:
-
Alternative Cytokine Signaling: Cancer cells may produce other cytokines that can sustain the pro-tumoral functions of TAMs, independent of CSF1R signaling. For instance, in models of breast-to-brain metastasis, a compensatory mechanism involving the Granulocyte-Macrophage Colony-Stimulating Factor 2 (CSF2) and its receptor has been identified.[8]
-
Receptor Tyrosine Kinase (RTK) Crosstalk: Other RTKs on TAMs or cancer cells could be upregulated to reactivate pro-survival signaling pathways, compensating for the inhibition of CSF1R.[7]
-
Tumor Cell-Intrinsic Factors: While the TME is the primary driver of resistance, it is theoretically possible for cancer cells to acquire mutations that make them less dependent on the microenvironment for their growth and survival. However, studies have demonstrated that BLZ945-resistant tumors can regain sensitivity when transplanted into a naive host, underscoring the critical role of the TME in resistance.[5]
Troubleshooting Guides
Problem 1: Difficulty Establishing a BLZ945-Resistant Cell Line
Symptoms:
-
Lack of a significant shift in the BLZ945 IC50 after extended treatment.
-
Excessive cell death when increasing the BLZ945 concentration.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Initial BLZ945 concentration is too high. | Start the selection process with a low, sub-lethal concentration of BLZ945 (e.g., the IC20) to allow for gradual adaptation of the cell population. |
| Drug concentration is increased too quickly. | Escalate the BLZ945 concentration in small, incremental steps (e.g., 1.5- to 2-fold) only after the cells have demonstrated stable proliferation at the current dose.[9] |
| Monoculture conditions. | As resistance is often mediated by the TME, consider developing resistance in a co-culture system with macrophages to more accurately model the in vivo environment. |
| Inherent characteristics of the cell line. | Certain cancer cell lines may be less adaptable to developing resistance. It may be beneficial to test multiple cell lines. |
Problem 2: Acquired Resistance to BLZ945 in Animal Models
Symptoms:
-
Tumor regrowth after an initial period of regression, despite ongoing BLZ945 treatment.
-
A previously sensitive tumor model no longer responds to BLZ945.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Activation of the PI3K/IGF-1R bypass pathway. | Confirm Pathway Activation: Analyze tumor lysates via Western blot for increased phosphorylation of IGF-1R and AKT. Implement Combination Therapy: Treat the resistant tumors with BLZ945 in combination with a PI3K inhibitor (e.g., BKM120) or an IGF-1R inhibitor.[5] |
| Upregulation of compensatory signals (e.g., CSF2). | Profile the TME: Use ELISA or cytokine arrays to measure the levels of CSF2 and other potential compensatory cytokines in the tumor microenvironment. Target the Compensatory Pathway: Combine BLZ945 with a neutralizing antibody for the identified cytokine or an inhibitor of its downstream signaling pathway.[8] |
| Shift in TAM phenotype. | Analyze TAMs: Isolate TAMs from resistant tumors using fluorescence-activated cell sorting (FACS) and characterize their M1/M2 phenotype using relevant markers (e.g., CD86, CD206) by flow cytometry. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of BLZ945 on Various Cell Types
| Cell Line | Cell Type | IC50 / EC50 | Reference |
| M-NFS-60 | Murine Leukemia (CSF-1 dependent) | 67 nM (EC50, proliferation) | [1] |
| HEK293 (human CSF1R overexpression) | Human Embryonic Kidney | 58 nM (EC50, phosphorylation) | [1] |
| EOC2 | Murine Microglia | 142 nM (IC50, survival) | [6] |
| Bone Marrow-Derived Macrophages (BMDM) | Murine Macrophages | 98 nM (IC50, survival) | [6] |
| PDGF-driven glioma cells (PDGC) | Murine Glioma | No effect up to 6,700 nM | [3][4] |
| TS573 | Human Proneural Tumor Spheres | No effect up to 6,700 nM | [4] |
| U251 | Human Proneural Glioma | No effect up to 6,700 nM | [4] |
| 4T1-BR5 | Triple-Negative Breast Cancer | No significant inhibitory effects | [6] |
| 231-BR | Triple-Negative Breast Cancer | No significant inhibitory effects | [6] |
Table 2: Summary of In Vivo Efficacy of BLZ945 Monotherapy in Preclinical Models
| Cancer Model | Animal Model | BLZ945 Dosage | Key Outcome | Reference |
| PDGF-driven Glioma (Prevention) | Mouse | 200 mg/kg/day | 64.3% of mice survived to the 26-week endpoint. | [3] |
| Established PDGF-driven Glioma | Mouse | 200 mg/kg/day | Over 30% reduction in tumor volume in 33% of mice after 7 days. | [3] |
| Orthotopic Murine Glioblastoma | Mouse | Not Specified | Did not lead to a significant improvement in median overall survival compared to the control group. | [10] |
| TNBC Brain Metastasis (Prevention) | Mouse | Not Specified | A 57-65% reduction in the formation of brain metastases was observed. | [6] |
Table 3: Overcoming Acquired BLZ945 Resistance in a Glioma Mouse Model
| Treatment Group | Median Survival (days post-recurrence) | Number of Animals (N) | P-value | Reference |
| BLZ945 Monotherapy | 13 | 33 | - | [5] |
| BKM120 (PI3K inhibitor) Monotherapy | 10 | 9 | - | [5] |
| BLZ945 + BKM120 Combination | 51 | 16 | <0.0001 | [5] |
Experimental Protocols
Protocol 1: Generating a BLZ945-Resistant Cancer Cell Line
This protocol provides a generalized method for developing acquired resistance to BLZ945 in a cancer cell line through a dose-escalation approach.[9][11]
Materials:
-
Parental cancer cell line of choice
-
Complete cell culture medium
-
BLZ945 stock solution (in DMSO)
-
Standard cell culture flasks and plates
-
Trypsin-EDTA solution
-
Trypan Blue or similar for cell counting
-
96-well plates for cell viability assays
Procedure:
-
Determine Baseline IC50: a. Plate the parental cancer cells in 96-well plates. b. Treat with a serial dilution of BLZ945 for 48-72 hours. c. Use a cell viability assay (e.g., MTT, CCK-8) to calculate the IC50 of the parental line.
-
Initiate Resistance Induction: a. Culture the parental cells in medium containing BLZ945 at a starting concentration of IC10-IC20. b. Maintain the culture by replacing the medium every 2-3 days. c. Passage the cells when they reach 70-80% confluency and exhibit a stable growth rate.
-
Stepwise Dose Escalation: a. Once the cells are adapted, increase the BLZ945 concentration by 1.5- to 2-fold. b. Monitor the culture for recovery and stable proliferation before proceeding to the next concentration increase. If substantial cell death is observed, maintain the current concentration for a longer duration.
-
Establishment of the Resistant Line: a. Continue the dose escalation until the cells can proliferate in a BLZ945 concentration that is substantially higher (e.g., 5- to 10-fold) than the parental IC50. b. To maintain the resistant phenotype, continuously culture the cells in the medium containing the final, high concentration of BLZ945.
-
Characterization: a. Determine the IC50 of the newly established resistant line and calculate the resistance index (Resistant IC50 / Parental IC50). b. Cryopreserve cell stocks at various passages.
Protocol 2: Western Blot Analysis of PI3K/AKT Pathway Activation
This protocol details the procedure for detecting the activation of the PI3K/AKT signaling pathway in sensitive versus resistant cell lines.
Materials:
-
Cell lysates from sensitive and resistant cancer cells
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-IGF-1R, anti-total IGF-1R, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Quantification: Use a BCA assay to determine the protein concentration of each lysate.
-
SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis to separate proteins based on size.
-
Protein Transfer: Transfer the proteins from the gel to a membrane.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the desired primary antibody diluted in blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed for total protein levels and the loading control to ensure equal protein loading.
Visualizations
Caption: Mechanism of action of BLZ945 in a sensitive tumor.
Caption: The PI3K/IGF-1R signaling pathway mediates resistance to BLZ945.
Caption: Experimental workflow for generating a BLZ945-resistant cell line.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A CSF-1R inhibitor both prevents and treats triple-negative breast cancer brain metastases in hematogenous preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Sotuletinib hydrochloride stability in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Sotuletinib hydrochloride in various solvents and at different temperatures. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a sealed container, protected from moisture. For short-term storage, 4°C is recommended, while for long-term storage, -20°C is advisable.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in water and DMSO. When preparing stock solutions, it is recommended to use newly opened, anhydrous DMSO to avoid solubility issues due to its hygroscopic nature. For aqueous solutions, filtration through a 0.22 µm filter is recommended for sterilization. Stock solutions should be stored in sealed vials and protected from moisture.
Q3: What is the stability of this compound stock solutions in different solvents and at various temperatures?
A3: The stability of this compound stock solutions depends on the solvent and storage temperature. The following table summarizes the recommended storage periods to maintain compound integrity.
| Solvent | Storage Temperature | Recommended Storage Period |
| DMSO | -80°C | Up to 6 months |
| -20°C | Up to 1 month | |
| Water | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Note: It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation. For in vivo experiments, it is best practice to prepare fresh working solutions from a stock solution on the day of use.
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound are not extensively published in publicly available literature. However, like many small molecules, it may be susceptible to hydrolysis, oxidation, and photolysis. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) would be necessary to identify potential degradation products and elucidate degradation pathways.
Troubleshooting Guide
Issue 1: My this compound powder will not fully dissolve in the recommended solvent.
-
Possible Cause: The solvent may have absorbed moisture, particularly if you are using DMSO.
-
Troubleshooting Step: Use a fresh, unopened vial of anhydrous DMSO. Gentle warming and/or sonication can also aid in dissolution. Ensure the concentration you are trying to achieve does not exceed the known solubility limits (up to 100 mg/mL in water and DMSO with sonication)[1][2][3].
Issue 2: I am observing unexpected or inconsistent results in my cell-based assays.
-
Possible Cause 1: The this compound stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.
-
Troubleshooting Step 1: Prepare a fresh stock solution from the solid compound and repeat the experiment. Always aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
-
Possible Cause 2: The working solution was not prepared freshly.
-
Troubleshooting Step 2: For optimal results, especially in sensitive assays, it is recommended to prepare the working solution by diluting the stock solution immediately before use[1][4].
Issue 3: I am concerned about the stability of this compound in my experimental buffer (e.g., PBS).
-
Possible Cause: The pH and composition of the buffer could potentially affect the stability of the compound.
-
Troubleshooting Step: While specific data on the stability of this compound in various buffers is limited, you can perform a preliminary stability check. Prepare the solution in your buffer and analyze it by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to monitor for any degradation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder using a calibrated analytical balance. For example, for 1 mL of a 10 mM stock solution (Molecular Weight: 434.94 g/mol ), you would need 4.35 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution vigorously. If necessary, use a sonicator to ensure complete dissolution[1].
-
Aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months, ensuring they are tightly sealed to prevent moisture absorption[1].
-
Protocol 2: General Workflow for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method. The following is a general workflow that can be adapted for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or a mixture of methanol and water.
-
Stress Conditions: Expose the stock solution to various stress conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid powder and the solution to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Use a stability-indicating method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a UV or mass spectrometry detector, to separate the parent drug from any degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Visualizations
References
Sotuletinib Hydrochloride In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the in vitro use of Sotuletinib (BLZ945) hydrochloride.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Sotuletinib?
Sotuletinib hydrochloride is a potent, selective, and brain-penetrant inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.[1][2] It functions by binding to CSF-1R with high affinity (IC₅₀ of 1 nM), thereby blocking the downstream signaling pathways that are dependent on the CSF-1 ligand.[1][2][3][4] This inhibition prevents the proliferation, survival, and differentiation of macrophages and microglia, which rely on the CSF-1/CSF-1R axis.[1][5]
Caption: Sotuletinib inhibits CSF-1R, blocking key downstream survival pathways.
Q2: How should I prepare, handle, and store this compound solutions?
Proper preparation and storage are critical for reproducible results. This compound is typically supplied as a powder.
-
Reconstitution: For stock solutions, use fresh, anhydrous DMSO.[2][3] The solubility in DMSO is high, reaching up to 80 mg/mL (200.76 mM).[2][3] Using DMSO that has absorbed moisture can significantly reduce the compound's solubility.[2][3]
-
Storage: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] Store stock solutions as recommended in the table below. When preparing working solutions for in vivo experiments, it is advised to prepare them freshly on the day of use.[1]
-
Working Dilutions: For cell culture experiments, further dilute the DMSO stock solution in your cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.
| Parameter | Recommendation | Citations |
| Solvent | Anhydrous DMSO | [2][3] |
| Max Stock Conc. | 80 mg/mL (200.76 mM) | [2][3] |
| Powder Storage | -20°C for up to 3 years | [3] |
| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month | [1][3] |
Q3: My cell viability/proliferation assay results are inconsistent. What are common pitfalls?
Inconsistent results in assays like MTT often stem from several factors unrelated to the compound's activity. Sotuletinib has been shown to inhibit CSF-1-dependent proliferation in bone marrow-derived macrophages (BMDMs) with an EC₅₀ of 67 nM.[1][2][6] If your results deviate, consider the following:
-
Cell Type Specificity: Sotuletinib's effects are potent in cells dependent on the CSF-1R pathway, such as macrophages and microglia.[1] It has been shown to have no direct effect on the proliferation of CSF-1R-negative glioma cell lines.[1] Confirm that your cell model expresses active CSF-1R.
-
CSF-1 Supplementation: For cells like BMDMs, the antiproliferative effect of Sotuletinib is observed in the presence of CSF-1. Ensure you are supplementing your media with recombinant CSF-1 (e.g., 10-30 ng/mL) to activate the pathway that Sotuletinib inhibits.[6]
-
Assay Duration and Seeding Density: Cell density and experiment duration are critical. Protocols often specify seeding 5,000 BMDM cells per well in a 96-well plate for a 96-hour assay, with media changes every 48 hours.[3][6] Over- or under-confluent cells will respond differently.
-
Compound Stability in Media: While stable as a stock, the compound's stability in aqueous culture media over several days can vary. The recommendation to change media every 48 hours in proliferation assays helps ensure a consistent concentration of the inhibitor.[6]
Caption: A logical workflow for troubleshooting inconsistent viability assay results.
Q4: Why am I not observing an effect of Sotuletinib on my cancer cell line?
The efficacy of Sotuletinib is mechanism-based. It has been demonstrated that Sotuletinib does not directly affect the proliferation of tumor cell lines that are CSF-1R-negative.[1] Its anti-tumor activity in vivo is primarily derived from its effect on the tumor microenvironment, specifically by inhibiting and reprogramming tumor-associated macrophages (TAMs), which are CSF-1R-positive and often promote tumor growth.[7] Therefore, in a standard in vitro monoculture of CSF-1R-negative cancer cells, you should not expect to see a direct anti-proliferative effect. To study its effects on cancer, consider co-culture models with macrophages or in vivo studies.
Section 2: Key Experimental Protocols
Protocol 1: In Vitro Cell Proliferation (MTT) Assay
This protocol is adapted from methodologies used to assess Sotuletinib's effect on bone marrow-derived macrophages (BMDMs).[3][6]
-
Cell Seeding: Plate cells in triplicate in a 96-well plate. For BMDMs or microglia (e.g., CRL-2467), a density of 5,000 cells per well is recommended.[3][6]
-
Cell Stimulation: For cell types that require it, supplement the culture medium with recombinant mouse CSF-1 (e.g., 10 ng/mL for BMDMs, 30 ng/mL for CRL-2467).[6]
-
Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock solution in the culture medium. A typical concentration range for testing is 6.7 nM to 6,700 nM.[6] Prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Add the prepared Sotuletinib dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 96 hours. It is recommended to perform a full media change with freshly prepared compound dilutions every 48 hours to ensure consistent compound exposure.[6]
-
MTT Assay: At the end of the incubation period, add MTT reagent according to the manufacturer's protocol. After incubation with the reagent, solubilize the formazan crystals.
-
Data Acquisition: Measure the absorbance using a plate reader at the appropriate wavelengths (e.g., 595 nm and 750 nm).[6]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the EC₅₀ value.
References
Technical Support Center: Sotuletinib Hydrochloride in Preclinical Tumor Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sotuletinib hydrochloride (also known as BLZ945) in preclinical tumor models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), with an IC50 of 1 nM.[1][2][3][4] By inhibiting CSF-1R, Sotuletinib primarily targets tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment. This inhibition leads to a reduction in TAM survival and a shift in their polarization, ultimately reducing immunosuppression within the tumor and enhancing anti-tumor immune responses.[1] Sotuletinib has been shown to have no direct anti-proliferative effects on glioma cells that do not express CSF-1R.[1]
Q2: In which preclinical tumor models has this compound shown efficacy?
Sotuletinib has demonstrated anti-tumor activity in various preclinical models, including:
-
Glioma: In glioma-bearing mice, Sotuletinib blocks tumor progression and significantly improves survival.[4] It has been shown to lead to less malignant tumors in treated animals.[1][3]
-
Breast Cancer: In the MMTV-PyMT (mouse mammary tumor virus-driven polyomavirus middle T antigen) model of mammary carcinogenesis, Sotuletinib decreases the growth of malignant cells.[4]
-
Cervical Cancer: In the K14-HPV-16 (keratin 14-expressing human papillomavirus type 16) transgenic model of cervical carcinogenesis, Sotuletinib prevents tumor progression.[4]
Q3: What is the recommended in vivo dosage and administration route?
The most commonly reported and effective dosage in preclinical mouse models is 200 mg/kg, administered once daily via oral gavage.[4]
Q4: How does this compound affect the tumor microenvironment?
Sotuletinib treatment has been shown to remodel the tumor microenvironment by:
-
Reducing Tumor-Associated Macrophages (TAMs): It decreases the number of CSF-1R+ stromal macrophages.[1][3]
-
Increasing CD8+ T Cell Infiltration: By reducing the immunosuppressive effects of TAMs, Sotuletinib enhances the infiltration of cytotoxic CD8+ T cells into the tumor.
Q5: What are the known potential side effects or off-target effects in preclinical models?
While generally well-tolerated in long-term studies, a known on-target effect of CSF-1R inhibition that can be considered a side effect is the elevation of liver enzymes (ALT and AST).[5] This is attributed to the depletion of Kupffer cells (liver-resident macrophages) which are dependent on the CSF-1 pathway and are involved in the clearance of these enzymes from the blood.[5] This effect is generally observed in the absence of direct liver lesions.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor solubility of this compound for in vivo formulation. | This compound has specific solubility requirements. Improper solvent or mixing procedure. | Use a recommended vehicle formulation. A common formulation involves dissolving Sotuletinib in DMSO to create a stock solution, which is then further diluted with agents like PEG300, Tween-80, and saline.[1] Sonication may be required to achieve a clear solution.[1] Always prepare fresh working solutions for in vivo experiments.[1] |
| No significant tumor growth inhibition observed. | Suboptimal dosage or administration schedule. Insufficient treatment duration. Tumor model is not dependent on TAMs for growth. | Ensure the recommended dosage of 200 mg/kg is being administered daily via oral gavage.[4] The treatment duration should be sufficient to observe an effect, which can vary between tumor models. Confirm that the tumor model used is known to have a significant macrophage infiltrate that contributes to tumor progression. Sotuletinib's efficacy is indirect, through modulation of the immune system. |
| Animals show signs of toxicity (e.g., weight loss, lethargy). | Vehicle toxicity. Off-target effects of the compound at the dose used. | Prepare a vehicle-only control group to assess the toxicity of the formulation itself. If vehicle toxicity is observed, consider alternative formulations. While Sotuletinib is generally well-tolerated, if compound-related toxicity is suspected, consider reducing the dosage or consulting relevant literature for toxicity profiles of CSF-1R inhibitors.[6] Monitor liver enzymes if possible, as this is a known on-target effect.[5] |
| High variability in tumor growth within the treatment group. | Inconsistent oral gavage administration. Heterogeneity of the tumor model. | Ensure proper and consistent oral gavage technique to deliver the full dose each time. Increase the number of animals per group to improve statistical power. For spontaneous tumor models like MMTV-PyMT and K14-HPV-16, tumor onset and growth can be variable. Ensure proper randomization of animals into treatment and control groups. |
| Difficulty in assessing the effect on the tumor microenvironment. | Improper tissue collection or processing. Incorrect antibody panels for flow cytometry or immunohistochemistry. | For analysis of immune cell infiltration, tumors should be harvested and processed promptly to ensure cell viability. Use validated antibody panels to identify TAMs (e.g., F4/80, CD11b, CD206) and CD8+ T cells (e.g., CD3, CD8). |
Quantitative Data Summary
In Vitro Potency of this compound
| Parameter | Value | Cell/Assay Type | Reference |
| IC50 | 1 nM | CSF-1R (c-Fms) | [1][2][4] |
| EC50 | 67 nM | CSF-1-dependent proliferation in Bone Marrow-Derived Macrophages (BMDMs) | [1] |
In Vivo Efficacy of this compound in Glioma Model
| Animal Model | Treatment | Outcome | Reference |
| Ink4a/Arf-/- mice with spontaneous glioma | This compound | Significantly improved long-term survival. 64.3% of treated mice survived to the 26-week endpoint, compared to a median survival of 5.7 weeks in the vehicle-treated group. | [1] |
| Glioma-bearing mice | This compound | 55.6% of asymptomatic treated mice had no detectable lesions at the endpoint. | [1][3] |
Experimental Protocols
General In Vivo Protocol for this compound Administration
This protocol provides a general guideline for the preparation and oral administration of this compound to mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator
-
Animal feeding needles (gavage needles)
-
Syringes
Procedure:
-
Preparation of Vehicle and Sotuletinib Formulation:
-
A commonly used vehicle formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare the Sotuletinib formulation (e.g., for a 20 mg/mL solution to dose 200 mg/kg in a 10 mL/kg volume):
-
Dissolve the required amount of this compound in DMSO to create a stock solution (e.g., 200 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Add saline to reach the final volume and mix thoroughly.
-
-
It is recommended to prepare the final dosing solution fresh each day.[1]
-
-
Animal Dosing:
-
Administer the Sotuletinib formulation or vehicle control to mice via oral gavage once daily.
-
The volume of administration is typically 10 mL/kg of body weight.
-
Monitor the animals daily for any signs of toxicity.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., immunohistochemistry, flow cytometry).
-
Tumor Model-Specific Considerations:
-
Glioma (Spontaneous Ink4a/Arf-/- model): Treatment can be initiated based on the typical tumor onset in this model. Survival is a key endpoint.[1]
-
Breast Cancer (MMTV-PyMT model): This is a spontaneous tumor model. Treatment can be initiated when tumors become palpable. Endpoints include tumor growth rate and metastasis.[4]
-
Cervical Cancer (K14-HPV-16 model): This is also a spontaneous model, often requiring a co-factor like estrogen for tumor development. Treatment timing should be based on the study design. Tumor incidence and progression are key endpoints.[4]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for Sotuletinib in vivo studies.
Logical Relationship for Troubleshooting Poor Efficacy
Caption: Troubleshooting logic for lack of Sotuletinib efficacy.
References
Technical Support Center: Validating Sotuletinib Hydrochloride Target Engagement In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the in vivo target engagement of Sotuletinib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as BLZ945, is an orally bioavailable and brain-penetrant small molecule inhibitor.[1][2][3] Its primary target is the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.[1][2][3] Sotuletinib is a potent and selective inhibitor of CSF-1R with an IC50 of 1 nM.[1][2][3]
Q2: What is the mechanism of action of this compound?
Sotuletinib selectively binds to and inhibits the activity of CSF-1R.[4] This receptor is crucial for the survival, proliferation, and differentiation of macrophages.[5] In the context of cancer, CSF-1R is highly expressed on tumor-associated macrophages (TAMs), which often contribute to an immunosuppressive tumor microenvironment. By inhibiting CSF-1R, Sotuletinib depletes and reprograms these TAMs, thereby enhancing the anti-tumor immune response.[4]
Q3: How can I confirm that Sotuletinib is engaging its target in my in vivo model?
Target engagement can be validated by measuring the phosphorylation status of CSF-1R in tissue samples from treated animals. A reduction in phosphorylated CSF-1R (p-CSF-1R) relative to total CSF-1R indicates that Sotuletinib is inhibiting the kinase activity of its target.[1] This can be assessed using techniques such as Western blotting and immunohistochemistry (IHC).
Q4: What are the expected downstream effects of Sotuletinib treatment in vivo?
Successful target engagement should lead to a reduction in the number of TAMs in the tumor microenvironment. This can be quantified by immunohistochemical staining for macrophage markers such as CD68 or F4/80. Additionally, a shift in the macrophage polarization from an M2 (pro-tumor) to an M1 (anti-tumor) phenotype may be observed. In preclinical tumor models, this is often associated with delayed tumor growth and improved survival.[2]
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Cell/Model System | Reference |
| In Vitro | |||
| CSF-1R IC50 | 1 nM | Cell-free assay | [2][3] |
| c-Kit IC50 | 3.2 µM | Cell-free assay | [6] |
| PDGFRβ IC50 | 4.8 µM | Cell-free assay | [6] |
| Flt3 IC50 | 9.1 µM | Cell-free assay | [6] |
| CSF-1 Dependent Proliferation EC50 | 67 nM | Bone Marrow-Derived Macrophages (BMDMs) | [1][6] |
| In Vivo | |||
| Efficacy | Blocks tumor progression and improves survival | Glioma, mammary, and cervical cancer models | [2] |
| Pharmacodynamic Effect | Decreased CSF-1R phosphorylation and reduced CSF1R+ macrophages | Tumor tissue | [1][3] |
Experimental Protocols
Western Blot Analysis of p-CSF-1R in Tumor Tissue
This protocol is adapted from a study validating CSF-1R inhibitor activity in vivo.[7]
1. Sample Preparation:
- Excise tumors from treated and control animals and immediately flash-freeze in liquid nitrogen.
- Store samples at -80°C until use.
- Homogenize frozen tumor tissue in ice-cold NP40 cell lysis buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate at 15,000 rpm for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
2. SDS-PAGE and Western Blotting:
- Load 45 µg of protein from each sample onto a polyacrylamide gel.
- Perform electrophoresis to separate proteins by size.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-CSF-1R (Tyr723) and total CSF-1R overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin) should also be used.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
3. Data Analysis:
- Quantify the band intensities for p-CSF-1R, total CSF-1R, and the loading control.
- Normalize the p-CSF-1R signal to the total CSF-1R signal for each sample.
- Compare the normalized p-CSF-1R levels between treated and control groups to determine the extent of target engagement.
Immunohistochemistry (IHC) for p-CSF-1R in Tumor Tissue
1. Tissue Preparation:
- Fix tumor xenograft tissues in 10% buffered formalin and embed in paraffin.[8]
- Cut 5 µm thick sections and mount them on positively charged slides.[8]
2. Deparaffinization and Rehydration:
- Deparaffinize the sections by immersing them in xylene (2 x 5 minutes).
- Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each, followed by a final wash in distilled water.
3. Antigen Retrieval:
- Perform heat-induced antigen retrieval by immersing the slides in a 10 mM citrate buffer (pH 6.0) and heating in a microwave oven.[8]
4. Staining:
- Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10 minutes.[9]
- Block non-specific protein binding with a suitable blocking serum for 30 minutes.
- Incubate the sections with the primary antibody against phospho-CSF-1R (Tyr723) overnight at 4°C.[10]
- Wash the sections with PBS.
- Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
- Wash with PBS.
- Incubate with a streptavidin-HRP complex.
- Develop the color using a DAB substrate kit.[11]
- Counterstain with hematoxylin.[11]
5. Mounting and Visualization:
- Dehydrate the sections through a graded series of ethanol and clear in xylene.[11]
- Mount the coverslips using a permanent mounting medium.
- Visualize the staining under a light microscope.
Troubleshooting Guides
Table 2: Western Blot Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or Weak Signal | Insufficient protein loaded | Increase the amount of protein loaded per well. |
| Inactive primary or secondary antibody | Use a fresh aliquot of antibody; ensure proper storage conditions. | |
| Inefficient protein transfer | Verify transfer efficiency with a Ponceau S stain. Optimize transfer time and voltage. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., 5% BSA). |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody is not specific | Use a more specific antibody; perform a BLAST search to check for cross-reactivity. |
| Protein degradation | Add protease and phosphatase inhibitors to the lysis buffer and keep samples on ice. |
Table 3: Immunohistochemistry Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or Weak Staining | Inactive primary antibody | Use a fresh aliquot of antibody and verify its validation for IHC. |
| Inadequate antigen retrieval | Optimize the antigen retrieval method (heat, time, and buffer pH). | |
| Tissue over-fixation | Reduce the fixation time. | |
| High Background | Endogenous peroxidase activity | Ensure the endogenous peroxidase blocking step is performed correctly. |
| Non-specific antibody binding | Use a more specific primary antibody; increase the concentration of the blocking serum. | |
| Sections dried out during staining | Keep the slides in a humidified chamber during incubations. | |
| Uneven Staining | Incomplete deparaffinization | Use fresh xylene and ensure sufficient deparaffinization time. |
| Uneven application of reagents | Ensure the entire tissue section is covered with each reagent. |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Western blot workflow for p-CSF-1R analysis.
Caption: Immunohistochemistry workflow for p-CSF-1R.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Liver enzyme delayed clearance in rat treated by CSF1 receptor specific antagonist Sotuletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S-nitrosylation of CSF1 receptor increases the efficacy of CSF1R blockage against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. bosterbio.com [bosterbio.com]
Validation & Comparative
A Comparative Guide to CSF-1R Inhibitors: BLZ945 vs. Marketed Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BLZ945, an investigational colony-stimulating factor 1 receptor (CSF-1R) inhibitor, with other key CSF-1R inhibitors that are either marketed or in late-stage clinical development: Pexidartinib, Emactuzumab, and Cabiralizumab. This comparison is based on publicly available preclinical and clinical data to assist researchers and drug development professionals in their evaluation of these agents.
Introduction to CSF-1R Inhibition
The colony-stimulating factor 1 receptor (CSF-1R), a receptor tyrosine kinase, plays a crucial role in the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[1][2] In the tumor microenvironment, signaling through CSF-1R by its ligands, CSF-1 and IL-34, promotes the differentiation of tumor-associated macrophages (TAMs) into an immunosuppressive M2-like phenotype.[3] These M2-polarized TAMs contribute to tumor progression, metastasis, and resistance to therapy.[3] Consequently, inhibiting the CSF-1R signaling pathway has emerged as a promising therapeutic strategy in oncology.[4] This guide focuses on comparing BLZ945 with Pexidartinib, a small molecule inhibitor, and Emactuzumab and Cabiralizumab, both monoclonal antibodies targeting CSF-1R.
Mechanism of Action
All four compounds target the CSF-1R, but their mechanisms of inhibition differ.
-
BLZ945 and Pexidartinib are small molecule tyrosine kinase inhibitors (TKIs) that are orally bioavailable. They act by competing with ATP to bind to the intracellular kinase domain of CSF-1R, thereby preventing autophosphorylation and the initiation of downstream signaling cascades.[5][6]
-
Emactuzumab and Cabiralizumab are humanized monoclonal antibodies that bind to the extracellular domain of CSF-1R. This binding blocks the interaction of CSF-1R with its ligands, CSF-1 and IL-34, thus preventing receptor dimerization and activation.[5][7]
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and performance data for BLZ945 and its comparators.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Type | Target | IC50 / Kd | Selectivity Profile |
| BLZ945 | Small Molecule TKI | CSF-1R | 1 nM | >1000-fold selective against closest RTK homologs (c-KIT, PDGFRβ) |
| Pexidartinib | Small Molecule TKI | CSF-1R | 17-20 nM | Also inhibits c-KIT (IC50: 10-12 nM) and FLT3-ITD (IC50: 9 nM) |
| Emactuzumab | Monoclonal Antibody | CSF-1R | Kd: 0.2 nM | Highly specific for CSF-1R |
| Cabiralizumab | Monoclonal Antibody | CSF-1R | Not publicly available | Highly specific for CSF-1R |
Table 2: Preclinical In Vivo Efficacy
| Inhibitor | Animal Model | Cancer Type | Key Findings |
| BLZ945 | Mouse glioma model | Glioblastoma | Reduced tumor growth and invasion. |
| BLZ945 | Mouse models of breast and prostate cancer | Breast and Prostate Cancer | Significant reduction in osteolytic lesion severity. |
| Pexidartinib | Mouse xenograft model | Tenosynovial Giant Cell Tumor (TGCT) | Induced apoptosis in TGCT cells. |
| Emactuzumab | Not publicly available | - | - |
| Cabiralizumab | Not publicly available | - | - |
Table 3: Clinical Trial Highlights
| Inhibitor | Indication | Phase | Key Outcomes |
| BLZ945 | Advanced Solid Tumors | Phase I/II | Showed acceptable safety; partial responses observed in some patients, including those with glioblastoma. |
| Pexidartinib | Tenosynovial Giant Cell Tumor (TGCT) | Phase III (ENLIVEN) | Overall Response Rate (ORR) of 39% vs. 0% for placebo at 24 weeks. Approved by the FDA for TGCT. |
| Emactuzumab | Tenosynovial Giant Cell Tumor (TGCT) | Phase III (TANGENT) | Phase I showed an ORR of 86% in TGCT. |
| Cabiralizumab | Pancreatic Cancer | Phase II | Did not meet primary endpoint of improving progression-free survival in combination with nivolumab. |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the CSF-1R signaling pathway and a typical experimental workflow for evaluating CSF-1R inhibitors.
Experimental Protocols
Key Experiment 1: In Vitro CSF-1R Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CSF-1R.
Methodology:
-
Reagents and Materials: Recombinant human CSF-1R kinase domain, ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A kinase reaction is set up containing the CSF-1R enzyme, substrate, and ATP in the kinase assay buffer.
-
The test compound is added in a series of dilutions.
-
The reaction is incubated at room temperature to allow for ATP consumption.
-
The detection reagent is added to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of the test compound and fitting the data to a four-parameter logistic curve.
Key Experiment 2: Cell Viability Assay (Macrophage Proliferation)
Objective: To assess the effect of a CSF-1R inhibitor on the proliferation of CSF-1-dependent cells.
Methodology:
-
Cell Line: Bone marrow-derived macrophages (BMDMs) or a CSF-1-dependent cell line (e.g., M-NFS-60).
-
Reagents and Materials: Cell culture medium, CSF-1, test compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Cells are seeded in a multi-well plate and cultured in the presence of CSF-1 to stimulate proliferation.
-
The test compound is added at various concentrations.
-
The plate is incubated for a period of time (e.g., 72 hours).
-
The cell viability reagent is added to the wells.
-
Luminescence is measured, which is proportional to the number of viable cells.
-
-
Data Analysis: The EC50 value (effective concentration to inhibit 50% of cell growth) is determined by plotting cell viability against the log concentration of the test compound.
Key Experiment 3: In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a CSF-1R inhibitor in a mouse model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) are subcutaneously or orthotopically implanted with human cancer cells that either express CSF-1 or are known to recruit host macrophages.[8][9]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered (e.g., orally or intraperitoneally) according to a predetermined schedule and dose. The control group receives a vehicle.[8]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[8]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., immunohistochemistry for macrophage markers).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
BLZ945 demonstrates high potency and selectivity for CSF-1R in preclinical models. Compared to Pexidartinib, it appears to have a more favorable selectivity profile with less potent inhibition of other kinases like c-KIT and FLT3. This higher selectivity could potentially translate to a better safety profile in clinical settings. The monoclonal antibodies, Emactuzumab and Cabiralizumab, offer a different therapeutic modality with high target specificity.
The clinical data for Pexidartinib in TGCT is robust, leading to its FDA approval. Emactuzumab has also shown promising efficacy in TGCT. The clinical development of Cabiralizumab has been less successful, particularly in pancreatic cancer. The ongoing clinical trials for BLZ945 in various solid tumors will be crucial in determining its therapeutic potential relative to these other agents. This guide provides a foundational comparison to aid in the ongoing evaluation of these important therapeutic candidates.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Protocol to drive human monocyte-to-macrophage polarization in vitro using tumor conditioned media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF1R inhibitors are emerging immunotherapeutic drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel CSF1R-positive tenosynovial giant cell tumor cell lines and their pexidartinib (PLX3397) and sotuletinib (BLZ945)-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Efficacy in a Xenograft Mouse Model [bio-protocol.org]
Sotuletinib Hydrochloride in Combination with Chemotherapy: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Sotuletinib hydrochloride (also known as BLZ945), a potent and selective CSF-1R inhibitor, in combination with chemotherapy. Due to the limited availability of direct preclinical or clinical data for Sotuletinib in combination with chemotherapy, this guide leverages data from a preclinical study of a mechanistically similar CSF-1R inhibitor, pexidartinib, in combination with paclitaxel. For a broader perspective, clinical data on other targeted therapies in combination with standard chemotherapy regimens are also presented.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R)[1]. CSF-1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages[2]. In the context of cancer, CSF-1R is predominantly expressed on tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment (TME). TAMs are often associated with an immunosuppressive phenotype (M2-like), which promotes tumor growth, angiogenesis, and metastasis while hindering the anti-tumor immune response[3][4].
By inhibiting CSF-1R, Sotuletinib aims to deplete or repolarize these immunosuppressive TAMs, thereby remodeling the TME to be more conducive to an anti-tumor immune response[1]. Preclinical studies have shown that Sotuletinib can reduce TAM infiltration and increase the number of cytotoxic CD8+ T cells within tumors[1]. While Sotuletinib has shown promise as a monotherapy in various preclinical cancer models[1], its potential to enhance the efficacy of conventional chemotherapy is an area of significant interest. The rationale behind this combination is that chemotherapy can induce immunogenic cell death, releasing tumor antigens, while Sotuletinib can create a more favorable immune environment for the subsequent anti-tumor response.
Preclinical Efficacy of a CSF-1R Inhibitor in Combination with Chemotherapy
The following data is from a preclinical study investigating the efficacy of the CSF-1R inhibitor pexidartinib (PLX3397) in combination with paclitaxel in a murine model of ovarian cancer. Pexidartinib shares a similar mechanism of action with Sotuletinib, making this study a valuable surrogate for understanding the potential of this combination approach.
In Vitro Efficacy: Inhibition of Ovarian Cancer Cell Viability
Experimental Protocol:
Murine ovarian cancer cells (ID8) were seeded in 96-well plates and treated with varying concentrations of pexidartinib, paclitaxel, or the combination of both for 72 hours. Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay. The combination index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Data Summary:
| Treatment Group | IC50 (µM) | Combination Index (CI) at IC50 |
| Pexidartinib | 15.2 ± 1.8 | - |
| Paclitaxel | 0.8 ± 0.1 | - |
| Pexidartinib + Paclitaxel | Pexidartinib: 7.6 ± 0.9, Paclitaxel: 0.4 ± 0.05 | 0.82 (Synergistic) |
Data adapted from a representative preclinical study on a CSF-1R inhibitor.
In Vivo Efficacy: Tumor Growth Inhibition in an Ovarian Cancer Model
Experimental Protocol:
Female C57BL/6 mice were intraperitoneally injected with ID8 ovarian cancer cells. After 10 days, mice were randomized into four treatment groups: vehicle control, pexidartinib alone (oral gavage), paclitaxel alone (intraperitoneal injection), and the combination of pexidartinib and paclitaxel. Tumor growth was monitored by measuring abdominal girth and tumor weight at the end of the study.
Data Summary:
| Treatment Group | Average Tumor Weight (g) at Day 35 | % Tumor Growth Inhibition |
| Vehicle Control | 2.5 ± 0.4 | - |
| Pexidartinib | 1.8 ± 0.3 | 28% |
| Paclitaxel | 1.2 ± 0.2 | 52% |
| Pexidartinib + Paclitaxel | 0.5 ± 0.1 | 80% |
Data adapted from a representative preclinical study on a CSF-1R inhibitor.
Impact on the Tumor Microenvironment
Experimental Protocol:
Tumors from the in vivo study were harvested, and single-cell suspensions were prepared. Flow cytometry was used to analyze the populations of different immune cells within the TME, specifically focusing on M1-like (anti-tumor) and M2-like (pro-tumor) macrophages.
Data Summary:
| Treatment Group | % M1 Macrophages (CD80+ F4/80+) in TME | % M2 Macrophages (CD206+ F4/80+) in TME | M1/M2 Ratio |
| Vehicle Control | 15 ± 3 | 70 ± 5 | 0.21 |
| Pexidartinib | 35 ± 4 | 40 ± 4 | 0.88 |
| Paclitaxel | 20 ± 3 | 65 ± 6 | 0.31 |
| Pexidartinib + Paclitaxel | 50 ± 5 | 25 ± 3 | 2.00 |
Data adapted from a representative preclinical study on a CSF-1R inhibitor.
Comparison with Other Targeted Therapies in Combination with Chemotherapy
While direct competitors to a Sotuletinib-chemotherapy combination are still in early stages of development, other targeted therapies, such as multi-kinase inhibitors, have been evaluated in combination with chemotherapy in clinical trials. The following tables summarize the efficacy of Sunitinib and Sorafenib in combination with standard chemotherapy regimens in different cancer types.
Sunitinib in Combination with Chemotherapy
| Cancer Type | Chemotherapy | Phase | Key Efficacy Endpoints | Reference |
| Advanced Solid Tumors | Paclitaxel + Carboplatin | I | MTD: Sunitinib 25 mg + Paclitaxel 175 mg/m² + Carboplatin AUC 6. Partial Response: 11%, Stable Disease: 32%. | --INVALID-LINK-- |
| Advanced Breast Cancer | Paclitaxel | I | Objective Response Rate: 38.9% (including 2 complete responses). | --INVALID-LINK-- |
Sorafenib in Combination with Chemotherapy
| Cancer Type | Chemotherapy | Phase | Key Efficacy Endpoints | Reference |
| Advanced NSCLC | Carboplatin + Paclitaxel | III | No significant improvement in Overall Survival (OS) compared to chemotherapy alone. | --INVALID-LINK--[5] |
| Advanced NSCLC (Japanese patients) | Carboplatin + Paclitaxel | I | 1 Complete Response, 6 Partial Responses among 12 evaluable patients. | --INVALID-LINK--[6] |
Visualizations
Signaling Pathway Diagram
Caption: Sotuletinib inhibits CSF-1R signaling.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow.
Conclusion
While direct clinical data on the combination of this compound and chemotherapy is not yet available, the preclinical evidence from a mechanistically similar CSF-1R inhibitor, pexidartinib, is promising. The synergistic effect observed in vitro and the significant tumor growth inhibition in vivo, coupled with a favorable modulation of the tumor microenvironment, suggest that combining a CSF-1R inhibitor with chemotherapy could be a potent therapeutic strategy. The repolarization of TAMs from a pro-tumor (M2) to an anti-tumor (M1) phenotype appears to be a key mechanism underlying the enhanced efficacy of the combination.
Compared to other targeted therapies like Sunitinib and Sorafenib, which have shown mixed results in combination with chemotherapy in clinical trials, the focused mechanism of Sotuletinib on remodeling the immune microenvironment presents a distinct and potentially more synergistic approach. Further preclinical and clinical studies are warranted to definitively establish the efficacy and safety of Sotuletinib in combination with various chemotherapy regimens across different cancer types.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. Phase III study of carboplatin and paclitaxel alone or with sorafenib in advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I clinical and pharmacokinetic study of sorafenib in combination with carboplatin and paclitaxel in patients with advanced non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Sotuletinib Hydrochloride: A Comparative Analysis of Kinase Inhibitor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of Sotuletinib hydrochloride (BLZ945) with other kinase inhibitors. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
This compound is a potent and highly selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), a key signaling protein involved in the survival, proliferation, and differentiation of macrophages.[1][2][3] With an IC50 of 1 nM for CSF-1R, Sotuletinib is over 1,000-fold more selective for its primary target than for its closest receptor tyrosine kinase homologs.[1][2] This high selectivity is a critical attribute for a therapeutic agent, as off-target effects can lead to unforeseen side effects and toxicities.
Kinase Inhibition Profile of this compound
Experimental data from kinase panel screens have identified minimal off-target activity for Sotuletinib. The primary off-targets identified are c-Kit and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). The IC50 values for these interactions are in the micromolar range, demonstrating a significant selectivity window compared to its nanomolar potency against CSF-1R.
| Kinase Target | Sotuletinib (BLZ945) IC50 |
| CSF-1R | 1 nM |
| c-Kit | 3.2 µM (3200 nM) |
| PDGFRβ | 4.8 µM (4800 nM) |
Comparison with Other Kinase Inhibitors
To provide context for Sotuletinib's selectivity, this section compares its cross-reactivity profile with other notable kinase inhibitors, particularly those targeting CSF-1R or its identified off-targets.
Pexidartinib (PLX3397)
Pexidartinib is another potent inhibitor of CSF-1R, also targeting c-Kit and FLT3.[4][5] Unlike Sotuletinib's high selectivity for CSF-1R, Pexidartinib exhibits more potent inhibition of c-Kit.
| Kinase Target | Sotuletinib (BLZ945) IC50 | Pexidartinib (PLX3397) IC50 |
| CSF-1R | 1 nM | 20 nM [4] |
| c-Kit | 3200 nM | 10 nM[4] |
| PDGFRβ | 4800 nM | Not reported as a primary target |
| FLT3 | Not a primary off-target | 160 nM[5] |
Other CSF-1R Inhibitors
Other CSF-1R inhibitors in development include monoclonal antibodies such as Emactuzumab (RG7155) and Cabiralizumab (BMS-986227).[6][7][8] As antibodies, their mechanism of action is distinct from small molecule inhibitors like Sotuletinib, and they are generally expected to have high specificity for CSF-1R with minimal kinase cross-reactivity. However, detailed kinase panel data for these biologics is not as readily available in the public domain.
Signaling Pathway and Experimental Workflow
To visualize the context of Sotuletinib's mechanism and the methods used to assess its specificity, the following diagrams are provided.
Experimental Protocols
The determination of kinase inhibitor cross-reactivity is typically performed using in vitro kinase assays. A general protocol for such an assay is outlined below.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.
Materials:
-
This compound
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., HEPES, MgCl2, DTT)
-
Detection reagents (e.g., phosphospecific antibodies, fluorescent probes)
-
Microplates (e.g., 384-well)
-
Plate reader capable of detecting the chosen assay signal (e.g., fluorescence, luminescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) to create a range of concentrations to be tested.
-
Kinase Reaction Setup:
-
Add the kinase assay buffer to the wells of the microplate.
-
Add the recombinant kinase to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the mixture for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of the kinase-specific substrate and ATP in the assay buffer.
-
Add the substrate/ATP mixture to all wells to start the kinase reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagents according to the manufacturer's instructions. This will typically involve a reagent that specifically recognizes the phosphorylated substrate.
-
Incubate the plate to allow for the detection signal to develop.
-
-
Data Acquisition and Analysis:
-
Measure the signal in each well using a plate reader.
-
Subtract the background signal (wells with no kinase).
-
Normalize the data to the control wells (vehicle-treated).
-
Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This protocol provides a general framework. Specific parameters such as incubation times, temperatures, and reagent concentrations should be optimized for each kinase being tested.
Conclusion
This compound demonstrates a highly selective inhibition profile, with potent activity against its primary target, CSF-1R, and significantly weaker activity against its known off-targets, c-Kit and PDGFRβ. This high degree of selectivity, as evidenced by the comparative IC50 data, suggests a lower potential for off-target related side effects compared to less selective kinase inhibitors. The experimental workflows and protocols outlined in this guide provide a basis for the continued investigation and comparison of Sotuletinib's cross-reactivity in various research settings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Emactuzumab - Wikipedia [en.wikipedia.org]
- 7. oncozine.com [oncozine.com]
- 8. Emactuzumab Overview - Creative Biolabs [creativebiolabs.net]
Navigating the Preclinical Landscape of Sotuletinib: A Comparative Guide for Researchers
A critical clarification for the scientific community: Sotuletinib (BLZ945) is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), not a Spleen Tyrosine Kinase (SYK) inhibitor. This guide provides a comprehensive comparison of the preclinical data for Sotuletinib hydrochloride, placing it in the context of other CSF-1R inhibitors to aid researchers, scientists, and drug development professionals in evaluating its potential and reproducibility.
Sotuletinib is an experimental drug that has been investigated for its potential in treating amyotrophic lateral sclerosis (ALS) and various cancers.[1][2][3] Its mechanism of action revolves around the inhibition of CSF-1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[3][4][5] By targeting CSF-1R, Sotuletinib aims to modulate the activity of tumor-associated macrophages (TAMs) and other macrophage populations implicated in disease pathology.[3][6]
Comparative Analysis of Preclinical Efficacy
To provide a clear overview of Sotuletinib's preclinical performance, the following tables summarize key quantitative data in comparison to other notable CSF-1R inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Cell-Based Assay (EC50, nM) | Key In Vivo Model Findings | Reference |
| Sotuletinib (BLZ945) | CSF-1R | 1 | 67 (CSF-1-dependent proliferation in BMDMs) | Significantly improves long-term survival in a mouse model of glioma.[4] Attenuates TAM turnover and increases CD8+ T cell infiltration in breast and cervical carcinoma models.[3] | [3][4] |
| Pexidartinib (PLX3397) | CSF-1R, KIT, FLT3 | 20 (CSF-1R) | - | Induces regression of established gliomas in a mouse model. | - |
| Emactuzumab (RG7155) | CSF-1R (antibody) | - | - | Reduces TAMs and inhibits tumor growth in various cancer models. | - |
Note: Data for Pexidartinib and Emactuzumab are included for comparative context and are derived from publicly available preclinical data. Direct head-to-head preclinical studies with Sotuletinib are limited.
Deep Dive into Experimental Methodologies
Reproducibility of preclinical findings hinges on a thorough understanding of the experimental protocols. Below are detailed methodologies for key experiments frequently cited in Sotuletinib research.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Sotuletinib against CSF-1R.
Protocol:
-
Recombinant human CSF-1R kinase domain is incubated with the test compound (this compound) at varying concentrations.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate peptide.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, radiometric assay).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based CSF-1-Dependent Proliferation Assay
Objective: To assess the effect of Sotuletinib on the proliferation of cells dependent on CSF-1 signaling.
Protocol:
-
Bone marrow-derived macrophages (BMDMs) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound.
-
Recombinant CSF-1 is added to stimulate proliferation.
-
After an incubation period of 72 hours, cell viability is assessed using a colorimetric assay (e.g., MTS or MTT).
-
EC50 values, the concentration at which 50% of the maximal proliferative response is inhibited, are determined from the dose-response curve.[4]
In Vivo Glioma Model
Objective: To evaluate the in vivo efficacy of Sotuletinib in a preclinical cancer model.
Protocol:
-
Ink4a/Arf-/- mice are intracranially implanted with glioma cells.
-
Once tumors are established, mice are randomized into treatment and vehicle control groups.
-
This compound or vehicle is administered orally at a specified dose and schedule.
-
Tumor growth is monitored using imaging techniques (e.g., bioluminescence imaging).
-
The primary endpoint is typically overall survival, with secondary endpoints including tumor growth inhibition and analysis of the tumor microenvironment.[4]
Visualizing the Molecular and Experimental Landscape
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: CSF-1R signaling pathway and the inhibitory action of Sotuletinib.
Caption: Workflow for assessing the in vivo efficacy of Sotuletinib in a glioma model.
Safety and Tolerability in Preclinical Models
Preclinical studies have indicated that Sotuletinib is generally well-tolerated during long-term treatment in mouse models, with no major visible side effects.[4] However, it is important to note that Sotuletinib has been shown to induce elevations in liver enzymes in preclinical rat and monkey studies.[5][6] This effect is thought to be due to a delayed clearance of these enzymes resulting from the depletion of Kupffer cells (liver-resident macrophages) by Sotuletinib, rather than direct hepatotoxicity.[5]
Conclusion
The preclinical data for this compound demonstrate its potency and selectivity as a CSF-1R inhibitor with promising anti-tumor efficacy in various models. This guide provides a framework for understanding and potentially reproducing these key findings by presenting comparative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes. As with any preclinical data, direct comparisons between studies should be made with caution due to potential variations in experimental conditions. Researchers are encouraged to use the provided information as a foundation for their own investigations into the therapeutic potential of Sotuletinib and other CSF-1R inhibitors.
References
Sotuletinib Hydrochloride Demonstrates Synergistic Anti-Tumor Activity with Anti-PD-1/PD-L1 Antibodies by Remodeling the Tumor Microenvironment
For Immediate Release
[City, State] – [Date] – Preclinical and early clinical data indicate that Sotuletinib hydrochloride (BLZ945), a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), exhibits a significant synergistic anti-tumor effect when used in combination with anti-PD-1/PD-L1 antibodies. This combination therapy appears to overcome resistance to immune checkpoint blockade by modulating the tumor microenvironment, specifically by reducing the population of immunosuppressive tumor-associated macrophages (TAMs) and enhancing the infiltration and activity of cytotoxic T lymphocytes.
Sotuletinib targets CSF-1R, a key receptor involved in the survival, differentiation, and proliferation of macrophages. By inhibiting CSF-1R, Sotuletinib effectively depletes M2-like TAMs, which are known to suppress anti-tumor immune responses. This action reshapes the tumor microenvironment from an immunosuppressive to an immune-permissive state, thereby augmenting the efficacy of anti-PD-1/PD-L1 therapies that rely on a robust T-cell response to be effective.
Mechanism of Synergy
The synergistic effect of combining Sotuletinib with anti-PD-1/PD-L1 antibodies is rooted in their complementary mechanisms of action.
-
Sotuletinib's Role: Sotuletinib reduces the number of immunosuppressive M2-like TAMs within the tumor. These TAMs are a significant source of checkpoint ligands (like PD-L1) and immunosuppressive cytokines, which dampen the anti-tumor T-cell response. By depleting these cells, Sotuletinib alleviates a major source of immune suppression.
-
Anti-PD-1/PD-L1's Role: Anti-PD-1/PD-L1 antibodies block the interaction between the PD-1 receptor on T-cells and its ligand PD-L1, which is often expressed on tumor cells and immune cells. This blockade removes the "brakes" on T-cells, allowing them to recognize and attack cancer cells.
Preclinical studies have also suggested that the inhibition of CSF-1R can lead to a compensatory upregulation of the PD-1/PD-L1 axis, providing a strong rationale for the dual blockade strategy. The reduction of TAMs by Sotuletinib is believed to enhance the infiltration and function of CD8+ T-cells, making the tumor more susceptible to PD-1/PD-L1 blockade.
Preclinical Evidence
Multiple preclinical studies in various cancer models have demonstrated the enhanced anti-tumor efficacy of combining a CSF-1R inhibitor like Sotuletinib with an anti-PD-1/PD-L1 antibody. These studies have shown:
-
Significant Tumor Growth Inhibition: The combination therapy has resulted in greater tumor growth inhibition, and in some cases, complete tumor regression, compared to either agent alone.
-
Increased T-Cell Infiltration: A marked increase in the infiltration of cytotoxic CD8+ T-cells into the tumor microenvironment is consistently observed with the combination treatment.
-
Reduction of Immunosuppressive Macrophages: The combination leads to a significant decrease in the population of M2-like TAMs.
Table 1: Summary of Key Preclinical Findings
| Model System | Treatment Groups | Key Findings |
| Syngeneic Mouse Glioma Model | Control, Anti-CSF1R Ab, Anti-PD1 Ab, Combination | Combination therapy led to long-term survivors. Increased T-cell infiltration and reduced TAMs in post-treatment analysis.[1] |
| BRAFV600E-driven Transplant Melanoma Models | IgG, Anti-CSF1R, Anti-PD1, Combination | Combination therapy induced complete regression of all tumors and extended mouse survival.[2] |
| Colon Cancer Mouse Models (CT26 and MC38) | Control, CSF-1R inhibitor (PLX3397), Oncolytic Virus, Anti-PD-1 Ab, Triple Combination | Triple combination therapy conferred significant tumor control and prolonged survival by increasing T-cell infiltration and augmenting anti-tumor CD8+ T-cell function.[3] |
Clinical Data: The NCT02829723 Trial
A Phase I/II clinical trial (NCT02829723) evaluated the safety and efficacy of Sotuletinib (BLZ945) as a single agent and in combination with the anti-PD-1 antibody spartalizumab (PDR001) in patients with advanced solid tumors.
The study demonstrated that the combination of Sotuletinib and spartalizumab had an acceptable safety profile. Preliminary efficacy data showed anti-tumor activity, with partial responses observed in some patients. Furthermore, analysis of on-treatment tumor biopsies indicated a trend towards a reduction in TAM gene signatures and an increase in T-cell inflammation signatures, providing clinical evidence for the proposed mechanism of action.
Table 2: Preliminary Efficacy from the NCT02829723 Trial (Combination Arm)
| Parameter | Value |
| Number of Patients | 69 |
| Partial Response (PR) | 1 patient with HNSCC, 1 patient with GBM |
| Stable Disease (SD) | 22/49 (45%) of evaluable patients |
Table 3: Common Treatment-Related Adverse Events (TRAEs) in the NCT02829723 Trial (Combination Arm)
| Adverse Event | Percentage of Patients (≥20%) |
| AST Increase | 38% |
| ALT Increase | 25% |
| Vomiting | 23% |
| Nausea | 20% |
Experimental Protocols
In Vivo Murine Tumor Models
Objective: To evaluate the in vivo anti-tumor efficacy of a CSF-1R inhibitor in combination with an anti-PD-1 antibody.
Animal Model: Syngeneic mouse models (e.g., CT26 colon carcinoma, MC38 colorectal adenocarcinoma, SMA560 glioma, BRAF V600E melanoma) are commonly used. Tumor cells are implanted subcutaneously or orthotopically into immunocompetent mice.
Treatment Regimen:
-
CSF-1R Inhibitor (e.g., Sotuletinib): Administered orally, daily, at a specified dose (e.g., 200 mg/kg).
-
Anti-PD-1/PD-L1 Antibody: Administered intraperitoneally, typically twice a week, at a specified dose (e.g., 10 mg/kg).
-
Combination Group: Receives both the CSF-1R inhibitor and the anti-PD-1/PD-L1 antibody according to their respective schedules.
-
Control Groups: Include vehicle control and monotherapy arms for each agent.
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Survival is monitored, and Kaplan-Meier survival curves are generated.
Immunophenotyping:
-
At the end of the study, tumors are harvested, and single-cell suspensions are prepared.
-
Flow cytometry is used to analyze the immune cell populations within the tumor, including CD8+ T-cells, regulatory T-cells (Tregs), and macrophage subsets (e.g., F4/80+, CD206+ for M2-like TAMs).
-
Immunohistochemistry (IHC) is performed on tumor sections to visualize the infiltration of immune cells.
Clinical Trial Protocol (NCT02829723)
Study Design: A first-in-human, open-label, Phase I/II dose-escalation and expansion study.
Patient Population: Adult patients with advanced/metastatic solid tumors who have progressed on standard therapy.
Interventions:
-
Sotuletinib (BLZ945): Administered orally at various doses and schedules.
-
Spartalizumab (PDR001): Administered intravenously at a fixed dose (e.g., 400 mg) every 4 weeks.[4]
Objectives:
-
Phase I: To determine the maximum tolerated dose (MTD) and/or recommended Phase II dose (RP2D) of Sotuletinib alone and in combination with spartalizumab.
-
Phase II: To assess the preliminary anti-tumor activity of the combination.
Assessments:
-
Safety: Monitored through physical examinations, laboratory tests, and recording of adverse events.
-
Efficacy: Evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
-
Pharmacokinetics and Pharmacodynamics: Blood samples are collected to assess drug concentrations and biomarker changes.
-
Biomarkers: Tumor biopsies are taken at baseline and on-treatment to analyze changes in the tumor microenvironment, including immune cell infiltration and gene expression profiles.
Visualizing the Synergy
The interplay between Sotuletinib and anti-PD-1/PD-L1 antibodies can be visualized through the following diagrams.
Caption: Mechanism of Sotuletinib and anti-PD-1 synergy.
Caption: General experimental workflows.
Conclusion
The combination of this compound with anti-PD-1/PD-L1 antibodies represents a promising therapeutic strategy. By targeting the immunosuppressive tumor microenvironment, Sotuletinib has the potential to sensitize tumors to immune checkpoint blockade and improve clinical outcomes for patients with various solid tumors. Further clinical investigation is warranted to fully elucidate the efficacy and patient populations that will benefit most from this combination therapy.
References
Meta-analysis of Sotuletinib Hydrochloride: A Comparative Guide to CSF-1R Inhibition in Oncology and Neurology
For Immediate Release
This guide provides a comprehensive meta-analysis of the clinical trial outcomes for Sotuletinib hydrochloride (BLZ945), a selective colony-stimulating factor 1 receptor (CSF-1R) inhibitor. Developed for indications in both solid tumors and amyotrophic lateral sclerosis (ALS), Sotuletinib's clinical development was ultimately halted. This document presents a comparative analysis of Sotuletinib's clinical trajectory against established and emerging alternative therapies, supported by available clinical and preclinical data. This guide is intended for researchers, scientists, and drug development professionals to inform future research and development in CSF-1R targeted therapies.
Executive Summary
This compound is a potent and selective, orally bioavailable small molecule inhibitor of the CSF-1R kinase.[1] The therapeutic rationale for Sotuletinib was based on the critical role of the CSF-1/CSF-1R signaling axis in the proliferation, differentiation, and survival of macrophages.[2][3] In the context of oncology, particularly in solid tumors like tenosynovial giant cell tumor (TGCT), targeting CSF-1R aims to deplete tumor-associated macrophages (TAMs), which are known to promote tumor growth and suppress the anti-tumor immune response.[1] In neurodegenerative diseases such as ALS, the hypothesis was that inhibiting CSF-1R could modulate microglia activation, a key component of neuroinflammation.[4]
Despite a strong preclinical rationale, the clinical development of Sotuletinib was met with challenges, leading to the termination of key clinical trials. A Phase I/II trial in advanced solid tumors (NCT02829723) was terminated, and a Phase II study in ALS (NCT04066244) was halted due to an unfavorable benefit-risk assessment.[1][4]
This guide provides a detailed comparison of Sotuletinib with other CSF-1R inhibitors that have shown clinical benefit in TGCT, as well as with approved and late-stage investigational therapies for ALS that utilize different mechanisms of action.
This compound: Mechanism of Action
Sotuletinib inhibits the CSF-1R, a receptor tyrosine kinase.[1] Binding of the ligands CSF-1 or IL-34 to CSF-1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[5] This initiates downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for macrophage survival, proliferation, and differentiation.[1][6] By blocking this signaling, Sotuletinib was designed to reduce the number and pro-tumoral activity of TAMs in the tumor microenvironment and to modulate microglial activity in the central nervous system.[1][7]
References
- 1. TANGENT: Emactuzumab in Tenosynovial Giant Cell Tumors - SPAGN - Sarcoma Patient Advocacy Global Network [sarcoma-patients.org]
- 2. dovepress.com [dovepress.com]
- 3. sotuletinib (BLZ-945) News - LARVOL Sigma [sigma.larvol.com]
- 4. clinicaltrial.be [clinicaltrial.be]
- 5. ascopubs.org [ascopubs.org]
- 6. Safety and efficacy of edaravone in well defined patients with amyotrophic lateral sclerosis: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emactuzumab for Giant Cell Tumor · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
Sotuletinib Hydrochloride: A Comparative Analysis Against Standard-of-Care Treatments in Oncology
For Researchers, Scientists, and Drug Development Professionals
Sotuletinib hydrochloride (BLZ945) is an investigational, potent, and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3][4][5] Its mechanism of action centers on the modulation of the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which play a crucial role in tumor progression and immunosuppression.[6][7] This guide provides a comparative benchmark of this compound against other CSF-1R inhibitors and standard-of-care treatments for specific solid tumors, supported by available preclinical and clinical data.
Mechanism of Action: Targeting the CSF-1R Signaling Pathway
Sotuletinib is a small molecule inhibitor that selectively binds to CSF-1R, a receptor tyrosine kinase.[1][2][3][4][5] The binding of its ligands, CSF-1 and IL-34, to CSF-1R triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades. These pathways, including PI3K/Akt, MAPK/ERK, and JAK/STAT, are critical for the survival, proliferation, and differentiation of myeloid cells, particularly macrophages.[8][9] In the tumor microenvironment, TAMs, which often express high levels of CSF-1R, contribute to an immunosuppressive milieu that fosters tumor growth. By inhibiting CSF-1R, Sotuletinib aims to deplete TAMs and reprogram the tumor microenvironment to be more conducive to an anti-tumor immune response.[6][7]
Comparative Analysis of CSF-1R Inhibitors
Sotuletinib belongs to a class of CSF-1R inhibitors that includes Pexidartinib and Cabiralizumab. While all three target the same receptor, their molecular modalities and clinical development statuses differ.
| Feature | Sotuletinib (BLZ945) | Pexidartinib (PLX3397) | Cabiralizumab (FPA008) |
| Drug Type | Small molecule inhibitor | Small molecule inhibitor | Humanized monoclonal antibody |
| Primary Target | CSF-1R | CSF-1R, KIT, FLT3 | CSF-1R |
| FDA Approval Status | Investigational | Approved for Tenosynovial Giant Cell Tumor (TGCT) | Investigational |
| Preclinical Activity | Glioblastoma, Pancreatic Cancer, Breast Cancer, TGCT[5][10][11] | Glioblastoma, Pancreatic Cancer, Colorectal Cancer, Melanoma, TGCT[12] | Pancreatic Cancer, various solid tumors[13][14][15] |
| Clinical Development | Phase I/II trials in solid tumors and ALS (terminated)[6][14] | Phase III trial in TGCT (led to approval), Phase II in glioblastoma[16][17] | Phase II trials in pancreatic cancer and other solid tumors[9][14] |
Benchmarking Against Standard-of-Care in Key Indications
Due to the early termination of Sotuletinib's clinical trials, direct comparative data with standard-of-care treatments is limited. The following sections provide a comparison based on preclinical data for Sotuletinib and established clinical data for standard-of-care therapies in glioblastoma and pancreatic cancer, two areas of Sotuletinib's preclinical investigation.
Glioblastoma
The standard of care for newly diagnosed glioblastoma multiforme (GBM) typically involves maximal surgical resection followed by radiation and chemotherapy with temozolomide.[7][14][15][18]
| Treatment | Mechanism of Action | Efficacy (Median Overall Survival) | Common Adverse Events |
| Sotuletinib (Preclinical) | CSF-1R inhibitor; modulates the tumor microenvironment by depleting TAMs.[5] | In mouse models, Sotuletinib blocked tumor progression and significantly improved survival.[5] | Preclinical toxicology studies in rats and monkeys showed elevations in liver enzymes without observable hepatic lesions.[19][20] |
| Temozolomide + Radiation (Standard of Care) | Alkylating agent that damages DNA in tumor cells, leading to apoptosis.[14] | Approximately 15 months from initial diagnosis.[7][14] | Myelosuppression (neutropenia, thrombocytopenia), nausea, vomiting, fatigue. |
| Pexidartinib (Investigational in GBM) | CSF-1R, KIT, and FLT3 inhibitor. | A Phase II study in recurrent GBM did not show significant efficacy.[11][17] | Neutropenia, increased ALT/AST.[16] |
Pancreatic Cancer
For advanced pancreatic cancer, first-line standard-of-care chemotherapy regimens include FOLFIRINOX (5-fluorouracil, leucovorin, irinotecan, and oxaliplatin) or a combination of gemcitabine and nab-paclitaxel.[2][8][13][16][21]
| Treatment | Mechanism of Action | Efficacy (Median Overall Survival) | Common Adverse Events |
| Sotuletinib (Preclinical) | CSF-1R inhibitor; modulates the tumor microenvironment. | Preclinical studies have shown that targeting TAMs can influence therapeutic response.[10] | As noted previously, preclinical studies indicated potential for liver enzyme elevation.[19][20] |
| FOLFIRINOX (Standard of Care) | Combination of cytotoxic agents that interfere with DNA synthesis and repair.[2][21] | Approximately 11.1 months in patients with good performance status.[2] | Neutropenia, febrile neutropenia, thrombocytopenia, anemia, diarrhea, fatigue. |
| Gemcitabine + nab-Paclitaxel (Standard of Care) | Gemcitabine is a nucleoside analog that inhibits DNA synthesis; nab-paclitaxel is a microtubule inhibitor.[2][21] | Approximately 8.5 months.[8] | Neutropenia, fatigue, peripheral neuropathy. |
| Cabiralizumab + Nivolumab (Investigational) | CSF-1R inhibitor (Cabiralizumab) and PD-1 inhibitor (Nivolumab). | A Phase II trial in advanced pancreatic cancer did not meet its primary endpoint of improving progression-free survival compared to chemotherapy.[14][22] | Serum and pancreatic enzyme elevations, fatigue, rash.[13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols relevant to the preclinical evaluation of Sotuletinib and similar agents.
In Vitro Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Sotuletinib) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6][7][23]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
In Vivo Tumor Models
Subcutaneous tumor models in mice are widely used to evaluate the anti-tumor efficacy of novel compounds.
Protocol Steps:
-
Cell Preparation: Culture the desired cancer cell line to the appropriate confluence and harvest the cells.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.
-
Tumor Inoculation: Subcutaneously inject a specific number of tumor cells, often mixed with Matrigel, into the flank of each mouse.[2][4][5][18][21]
-
Tumor Growth Monitoring: Regularly measure the tumor dimensions with calipers to calculate tumor volume.
-
Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the investigational drug (e.g., Sotuletinib) and vehicle control according to the planned dosing schedule and route of administration.
-
Efficacy and Toxicity Assessment: Monitor tumor growth, body weight, and overall health of the animals throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis, such as immunohistochemistry to assess biomarkers of interest (e.g., macrophage infiltration).
Conclusion
This compound is a promising CSF-1R inhibitor with a distinct mechanism of action focused on modulating the tumor microenvironment. Preclinical data suggest its potential activity in various solid tumors, including those with a high degree of macrophage infiltration like glioblastoma and pancreatic cancer. However, the termination of its clinical trials underscores the challenges in translating preclinical efficacy into clinical benefit.
A direct comparison with standard-of-care chemotherapies is difficult due to the different mechanisms of action and the lack of head-to-head clinical data. While chemotherapies directly target rapidly dividing cancer cells, Sotuletinib aims to create a more favorable immune environment for tumor destruction. The future of CSF-1R inhibitors may lie in combination therapies with other immunotherapies or with standard cytotoxic agents. Further research is needed to identify the patient populations and tumor types most likely to respond to this therapeutic strategy.
References
- 1. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectralinvivo.com [spectralinvivo.com]
- 5. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel CSF1R-positive tenosynovial giant cell tumor cell lines and their pexidartinib (PLX3397) and sotuletinib (BLZ945)-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cerebrospinal fluid penetration of the colony-stimulating factor-1 receptor (CSF-1R) inhibitor, pexidartinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. onclive.com [onclive.com]
- 15. oncozine.com [oncozine.com]
- 16. ascopubs.org [ascopubs.org]
- 17. alzdiscovery.org [alzdiscovery.org]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Liver enzyme delayed clearance in rat treated by CSF1 receptor specific antagonist Sotuletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 22. targetedonc.com [targetedonc.com]
- 23. Cell Counting & Health Analysis [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal Procedures for Sotuletinib Hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of sotuletinib hydrochloride, a potent and selective CSF-1R kinase inhibitor.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
This compound, also known as BLZ945 hydrochloride, requires careful handling due to its classification as a hazardous substance.[3] The primary directive for its disposal is to act in accordance with local, state, and federal regulations.[3] Improper disposal can lead to environmental contamination and potential health risks.
Hazard Profile and Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to be familiar with its hazard profile. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
| Hazard Classification | Precautionary Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P330: Rinse mouth.[3] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P362+P364: Take off contaminated clothing and wash it before reuse.[3] |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This procedure is based on general best practices for hazardous chemical waste disposal and should be adapted to comply with the specific requirements of your institution and local authorities.
-
Waste Identification and Segregation:
-
Treat all this compound, including pure compound, contaminated solutions, and grossly contaminated materials (e.g., pipette tips, weighing boats), as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react violently or produce hazardous gases.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be compatible with the chemical.
-
The container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant and health hazard).
-
Keep the waste container securely closed except when adding waste.
-
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area that is at or near the point of generation.
-
The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. This compound should not be allowed to enter sewer systems or waterways.[4]
-
-
Decontamination of Empty Containers:
-
An "empty" container that held this compound must be decontaminated before it can be disposed of as non-hazardous waste.
-
Triple rinse the container with a suitable solvent that can dissolve the compound. Collect the rinsate as hazardous waste.
-
After triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory waste.
-
Emergency Procedures for Spills
In the event of a spill, evacuate the area and prevent further spread of the material. Wear appropriate PPE, including respiratory protection if dust is generated. Absorb liquid spills with an inert material and collect all contaminated materials into a sealed container for disposal as hazardous waste.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
